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  • Product: 3-(3-Methylbutyl)piperidin-2-one
  • CAS: 1567031-45-1

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of Substituted Piperidin-2-ones: A Technical Guide for Drug Development Professionals

Introduction: The Piperidin-2-one Scaffold and the Primacy of Conformation The piperidin-2-one (or δ-valerolactam) motif is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidin-2-one Scaffold and the Primacy of Conformation

The piperidin-2-one (or δ-valerolactam) motif is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1] Its prevalence in medicinal chemistry stems from its synthetic tractability and its ability to present substituents in a well-defined three-dimensional arrangement, which is paramount for molecular recognition and biological activity.[2] However, the thermodynamic stability of any given substituted piperidin-2-one is not a trivial matter. It is dictated by a delicate balance of competing steric and stereoelectronic forces that define the molecule's preferred conformation.

For researchers in drug development, a deep understanding of these conformational preferences is not merely academic; it is a predictive tool. The shape of a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties.[3] This guide provides an in-depth exploration of the factors governing the thermodynamic stability of substituted piperidin-2-ones, moving beyond simple steric arguments to explain the causality behind experimental observations and computational predictions. We will dissect the conformational landscape of the core ring, evaluate the impact of substituents at various positions, and detail the primary analytical techniques used to interrogate these molecular systems.

The Conformational Landscape: Beyond the Ideal Chair

Unlike its parent, piperidine, which predominantly adopts a classic chair conformation to minimize torsional and angular strain, the piperidin-2-one ring is fundamentally altered by the presence of the endocyclic amide group.[4][5] The sp² hybridization of the carbonyl carbon (C2) and the requirement for planarity of the N1-C2-O amide bond introduce significant torsional strain, forcing the ring to pucker into non-chair conformations.

X-ray crystallography studies reveal that the piperidin-2-one ring often adopts a half-chair conformation, where C4 or C5 is puckered out of the plane formed by the other atoms.[6] In some substituted cases, twist-boat conformations may also be populated.[6][7] The interconversion between these conformers represents a dynamic equilibrium, the position of which is determined by the substitution pattern on the ring.

G cluster_0 Conformational Equilibria of Piperidin-2-one HalfChair1 Half-Chair (C4-out-of-plane) TwistBoat Twist-Boat HalfChair1->TwistBoat Ring Inversion HalfChair2 Half-Chair (C5-out-of-plane) HalfChair1->HalfChair2 TwistBoat->HalfChair2 Pseudorotation

Caption: Conformational equilibria in the piperidin-2-one ring.

Pillars of Thermodynamic Stability: A Duality of Forces

The relative stability of different conformers and isomers is governed by the interplay between destabilizing steric repulsions and stabilizing stereoelectronic effects.

Steric Interactions: The Cost of Crowding

As with any cyclic system, steric hindrance plays a critical role. Substituents prefer to occupy positions that minimize unfavorable non-bonded interactions. In piperidine chemistry, this preference is quantified by the "A-value," which is the free energy difference between the equatorial and axial conformers.[4] While the distorted ring of a piperidin-2-one makes direct application of piperidine A-values imprecise, the underlying principle holds: bulkier substituents will favor pseudo-equatorial over pseudo-axial orientations to avoid destabilizing 1,3-diaxial-type interactions.

Stereoelectronic Effects: The Subtle Influence of Orbitals

Stereoelectronic effects arise from the interaction of electron orbitals and are fundamental to understanding the conformational preferences in heteroatomic systems.

Hyperconjugation and the Anomeric Effect: One of the most significant stabilizing interactions is hyperconjugation, which involves the delocalization of electron density from a filled bonding orbital (or a lone pair) into an adjacent empty antibonding orbital.[8] A specific and powerful manifestation of this is the anomeric effect , which describes the tendency for a heteroatomic substituent adjacent to a ring heteroatom to favor the axial orientation, contrary to steric predictions.[9][10]

In substituted piperidin-2-ones, a key interaction involves the lone pair of the nitrogen atom (nN) and the antibonding sigma orbital (σ) of an adjacent C-H or C-C bond.[8] For maximal overlap and stabilization, these orbitals must be anti-periplanar (oriented 180° to each other). This nN → σC-H hyperconjugative interaction can significantly stabilize conformations that might otherwise seem sterically unfavorable.[8] The strength of this effect, and thus its influence on conformational stability, can be probed computationally using Natural Bond Orbital (NBO) analysis.[8][11]

It is important to note that the classic anomeric effect observed in systems like pyranosides is altered in δ-lactams. The enforced s-trans conformation of the amide bond prevents the lone pair on the amide nitrogen from achieving optimal anti-periplanar alignment with the C6-substituent's σ* orbital, diminishing a potential endo-anomeric stabilization that might be seen in other systems.[12]

Charge-Dipole and Dipolar Interactions: The orientation of polar substituents can have a profound impact on molecular stability. Studies on hydroxylated piperidines have shown that polar groups like -OH are significantly more electron-withdrawing when equatorial than when axial.[13][14] This is attributed to differences in charge-dipole interactions between the substituent and the rest of the ring.[14] These electrostatic considerations are crucial for accurately predicting the conformational preferences of piperidin-2-ones bearing polar functional groups.

Methodologies for Stability Assessment: A Practical Guide

A multi-pronged approach combining computational modeling, NMR spectroscopy, and X-ray crystallography is essential for a comprehensive understanding of piperidin-2-one stability.

A. Computational Modeling: The In Silico First Look

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for exploring the entire conformational space of a molecule.[15] It allows for the calculation of the relative energies of different conformers (e.g., pseudo-axial vs. pseudo-equatorial), providing a quantitative measure of their thermodynamic stability.

Workflow for Computational Conformational Analysis

G start Input Structure (2D or 3D) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc nbo_analysis NBO Analysis (Stereoelectronic Effects) freq_calc->nbo_analysis end Relative Stabilities (ΔG) & Orbital Interactions nbo_analysis->end

Caption: Workflow for in silico conformational stability analysis.

Detailed Protocol for DFT Calculations:

  • Structure Generation: Build the initial 3D structure of the substituted piperidin-2-one using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., MMFF94 force field) to identify low-energy conformers.

  • DFT Optimization: Subject each low-energy conformer to full geometry optimization using a DFT functional and basis set (e.g., B3LYP/def2-TZVPP) suitable for organic molecules.[15]

  • Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy) for Gibbs free energy (ΔG) calculation.

  • NBO Analysis (Optional): To dissect stereoelectronic contributions, perform a Natural Bond Orbital (NBO) analysis on the final optimized geometries to quantify hyperconjugative interactions.[8]

B. NMR Spectroscopy: Probing Stability in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation and dynamic equilibria of molecules in solution.[4][16]

Key NMR Parameters for Conformational Analysis:

  • ¹H Chemical Shifts (δ): Protons in different environments (e.g., axial vs. equatorial) have different chemical shifts. Typically, axial protons are more shielded and appear at a lower ppm value than their equatorial counterparts.[4]

  • Scalar Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (8-12 Hz) are indicative of anti-periplanar (axial-axial) relationships, while smaller values (2-5 Hz) suggest gauche (axial-equatorial, equatorial-equatorial) relationships.[17]

  • Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å). A strong NOE correlation between a substituent and axial protons on the same face of the ring provides definitive proof of its axial orientation.[4]

Detailed Protocol for NMR Conformational Study:

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidin-2-one derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to assess purity and make initial assignments.

  • 2D NMR Acquisition: For unambiguous assignment and conformational analysis, acquire the following two-dimensional spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity through bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations and determine the relative stereochemistry and conformation.[17]

  • Data Analysis: Integrate cross-peak intensities in NOESY/ROESY spectra and measure coupling constants from the high-resolution ¹H spectrum to deduce the predominant conformation in solution.

C. X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a static picture of a single, low-energy conformation.[18] It is the gold standard for confirming the stereochemistry and conformation of a novel compound.[6]

Detailed Protocol for X-ray Crystallography:

  • Crystal Growth: Grow high-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[18]

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[19]

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the unit cell, and a molecular model is fitted to the density. The model is then refined to achieve the best agreement with the experimental data.[19] The final output provides precise atomic coordinates, bond lengths, and bond angles.

Data Summary: Strengths and Limitations of Each Technique
Technique Strengths Limitations
Computational Modeling - Predicts relative energies of all possible conformers.- Provides insight into electronic effects (NBO).- Cost-effective and rapid.- Accuracy is dependent on the level of theory.- Represents an isolated molecule in the gas phase (solvation can be modeled).- Does not directly measure a physical sample.
NMR Spectroscopy - Provides information on the dynamic conformational equilibrium in solution.[16]- Can quantify the ratio of conformers.- Reflects the state most relevant to biological systems.- Data can be complex to interpret for flexible molecules.- Requires soluble, pure samples.- Provides a time-averaged structure for rapidly interconverting species.
X-ray Crystallography - Provides an unambiguous, high-resolution 3D structure.[18]- The "gold standard" for structural proof.- Reveals intermolecular packing forces.- Provides a static picture of the solid state, which may not be the dominant conformation in solution.[6]- Requires high-quality single crystals, which can be difficult to obtain.

Conclusion: From Stability to Strategy

The thermodynamic stability of a substituted piperidin-2-one is a multifaceted property governed by a subtle interplay of steric and stereoelectronic forces. The introduction of an endocyclic amide bond distorts the ring from a simple chair, creating a more complex conformational landscape of half-chair and twist-boat forms. While steric hindrance drives bulky groups to pseudo-equatorial positions, stabilizing hyperconjugative interactions, such as nN → σ*, can favor pseudo-axial orientations for certain substituents.

For the medicinal chemist and drug development professional, mastering these principles is essential. A comprehensive analytical approach, leveraging the predictive power of computational modeling, the solution-state insights of NMR, and the definitive structural proof of X-ray crystallography, enables a rational approach to molecular design. By understanding and controlling the thermodynamic landscape of the piperidin-2-one scaffold, we can engineer molecules with the optimal three-dimensional structure to engage their biological targets, ultimately leading to the development of safer and more effective therapeutics.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. BenchChem. 4

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry. 8

  • Synthesis of 3-aminolactams as X-Gly constrained pseudodipeptides and conformational study of a Trp-Gly surrogate. PubMed. 20

  • Stereoelectronic substituent effects. PubMed. 13

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R) - PMC. NIH. 6

  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. BenchChem. 18

  • Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. PubMed. 14

  • Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. ResearchGate. 21

  • Diastereoselective preparation of substituted delta-valerolactones. synthesis of (3R,4S)- and (3R,4R)-simplactones. PubMed. 22

  • The anomeric effect on the basis of natural bond orbital analysis. RSC Publishing. 11

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. 19

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. 23

  • The anomeric effect-it's complicated. ResearchGate. 24

  • Anomeric effect. Wikipedia. 9

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. 25

  • Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.GOV. 7

  • Conformational analysis of δ-lactones by DFT calculations: the parent compound and its monomethyl and selected dimethyl derivatives. PubMed. 15

  • Conformational analysis of piperidones. ResearchGate. 26

  • Conformational Analysis. University of Bath. 12

  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Zelinsky Institute of Organic Chemistry. 1

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. 27

  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. 16

  • Synthesis, X-ray Structure, and Properties of 2-(1'Pyridin-2'-one)Benzimidazole. ResearchGate. 28

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PMC. 17

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. 29

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. 3

  • Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. PubMed. 30

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 31

  • Anomeric Effect in Organic Chemistry. ResearchGate. 10

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. 32

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. 33

  • Proposed relationship between ring flattening and hyperconjugation... ResearchGate. 34

  • δ-Lactam synthesis. Organic Chemistry Portal. 35

  • d-Valerolactam 98. Sigma-Aldrich. 36

  • Gauche effect. Wikipedia. 37

  • ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. ResearchGate. 38

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. 39

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. 40

  • Steric effects of a lone pair and piperidine. Chemistry Stack Exchange. 41

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. 42

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. 2

  • Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. ResearchGate. 43

  • Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide. Dalton Transactions. 44

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. 45

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. 46

  • Piperidine: Vibrational Assignment, Conformational Analysis, and Chemical Thermodynamic Properties. CDC Stacks. 5

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. 47W-uegpfx2phH)

Sources

Exploratory

Technical Guide: Synthesis of 3-Substituted Piperidin-2-ones

Executive Summary: The Pharmacophore Challenge The piperidin-2-one (δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Janus kinase ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Challenge

The piperidin-2-one (δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Janus kinase ligands), GPCR modulators, and peptidomimetics.[1]

The C3 position (α-to-carbonyl) is the critical vector for diversification. However, it presents a unique synthetic paradox:

  • Thermodynamic Accessibility: The C3 protons are acidic (pKa ~26 in DMSO), allowing facile enolization.[1]

  • Kinetic Instability: The resulting enolates are prone to racemization, poly-alkylation, and oxidative degradation.[1]

This guide moves beyond standard textbook definitions to provide a decision-matrix for synthesizing 3-substituted piperidin-2-ones, prioritizing methods that offer stereocontrol and scalability.

Strategic Retrosynthesis & Method Selection

Before selecting a protocol, the synthetic chemist must classify the target based on the nature of the C3-substituent.

Decision Matrix (DOT Visualization)

G Start Target: 3-Substituted Piperidin-2-one Substituent Identify C3 Substituent Type Start->Substituent Aryl Aryl / Heteroaryl Substituent->Aryl Alkyl Alkyl / Benzyl Substituent->Alkyl Hetero Heteroatom (OH, NH2, F) Substituent->Hetero PdCat Pd-Catalyzed Alpha-Arylation Aryl->PdCat Racemic/Achiral RhHeck Rh-Catalyzed Reductive Heck Aryl->RhHeck Enantioselective Enolate Direct Enolate Alkylation (LDA/LiHMDS) Alkyl->Enolate Simple/Racemic Auxiliary Chiral Auxiliary (Myers/Evans) Alkyl->Auxiliary High ee% Required Oxidation TEMPO/Oxidation or Electrophilic Fluorination Hetero->Oxidation

Figure 1: Strategic decision tree for selecting the optimal synthetic methodology based on substituent type and stereochemical requirements.

Protocol A: Palladium-Catalyzed Alpha-Arylation

Best for: Introducing aryl or heteroaryl groups at C3. Mechanism: Oxidative addition → Enolate binding → Reductive elimination.[2]

Classical SNAr or nucleophilic substitution fails with unactivated aryl halides. The Hartwig-Buchwald approach is the industry standard here.

Critical Mechanistic Insight

The success of this reaction hinges on the ligand . Monodentate phosphines often fail due to β-hydride elimination or competitive N-arylation. You must use bulky, electron-rich phosphines (e.g., Xantphos, BINAP, or Q-Phos) to enforce reductive elimination at the sterically crowded quaternary center.[1]

Step-by-Step Protocol (Self-Validating)

Reagents:

  • Substrate:

    
    -protected piperidin-2-one (N-Benzyl or N-Boc is essential to prevent N-arylation).[1]
    
  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .[1]
  • Ligand: Xantphos (2-4 mol%) or BINAP.[1]

  • Base:

    
     (weak base preferred for functional group tolerance) or LiHMDS (for unactivated substrates).[1]
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]

Workflow:

  • Pre-complexation: Mix

    
     and Xantphos in dioxane under Argon for 10 minutes. Validation: Solution should turn from dark purple/black to a clear orange/red, indicating active 
    
    
    
    formation.[1]
  • Addition: Add the lactam (1.0 equiv), Aryl Bromide (1.2 equiv), and

    
     (2.0 equiv).
    
  • Reaction: Heat to 80-100°C. Note: Monitoring by LCMS is crucial. If mono-arylation stalls, increase temp to 110°C.

  • Workup: Filter through Celite to remove Pd black.

Why it works: The


 of the lactam allows carbonate bases to generate a small equilibrium concentration of enolate, which is intercepted by the Ar-Pd-L complex faster than it can protonate or racemize.

Protocol B: Asymmetric Synthesis via Rhodium-Catalyzed Reductive Heck

Best for: Enantioselective synthesis of 3-aryl piperidin-2-ones.[3] Source: Adapted from Fletcher et al. (J. Am. Chem. Soc.).[4]

This is a modern "disconnection" approach. Instead of functionalizing the ring, you construct the chiral center during the desymmetrization of a dihydropyridine or pyridone precursor.

The Pathway

This method utilizes aryl boronic acids (safer than halides) and avoids strong bases.

Reaction Substrate Dihydropyridone Precursor Rh Rh(I) / Chiral Ligand (e.g., Josiphos) Substrate->Rh + Product Chiral 3-Aryl Piperidin-2-one Rh->Product Asymmetric Addition Boronic Ar-B(OH)2 Boronic->Rh +

Figure 2: The Rh-catalyzed asymmetric reductive Heck pathway.[1]

Protocol Highlights:

  • Catalyst:

    
     with a chiral bisphosphine ligand (e.g., 
    
    
    
    ).[1]
  • Conditions: Mild (60°C), typically in MeOH or Dioxane/Water.[1]

  • Advantage: Delivers high enantiomeric excess (>95% ee) without requiring cryogenic conditions or stoichiometric chiral auxiliaries.[1]

Protocol C: Direct Alkylation (The "Classic" Enolate)

Best for: Simple alkyl chains (Methyl, Ethyl, Benzyl).[1] Risk: Poly-alkylation and Racemization.

Controlling the Enolate

To achieve mono-alkylation at C3, kinetic control is mandatory.[1]

The "LiCl" Trick: Using LDA alone often results in aggregates that react slowly, allowing the product (which is also acidic) to equilibrate with the starting material, leading to mixtures of mono- and di-alkylated products.[1]

  • Optimization: Add LiCl (3-5 equiv) to the reaction. LiCl breaks up LDA aggregates, accelerating the deprotonation and the subsequent alkylation step, favoring mono-alkylation.[1]

Workflow:

  • Cool THF solution of

    
    -protected lactam to -78°C.
    
  • Add LiHMDS (1.1 equiv) dropwise.[1] Validation: Stir for 30 mins.

  • Add Alkyl Halide (rapid injection).[1]

  • Quench immediately upon completion (monitor by TLC) to prevent equilibration.

Comparative Data Analysis

FeaturePd-Catalyzed ArylationRh-Reductive HeckDirect Enolate Alkylation
Substituent Scope Aryl, HeteroarylAryl, VinylAlkyl, Benzyl, Allyl
Stereocontrol Low (Racemic)High (>95% ee) Variable (Requires Auxiliary)
Reagent Cost High (Pd + Ligand)High (Rh + Ligand)Low (LiHMDS, Electrophile)
Scalability Good (kg scale possible)ModerateExcellent
Key Limitation Requires N-protectionPrecursor availabilityPoly-alkylation risk

References

  • Hartwig, J. F., et al. (2002).[1][5] "Palladium-Catalyzed α-Arylation of Esters and Amides." Journal of the American Chemical Society.[5] [1]

  • Mishra, S., Fletcher, S. P., et al. (2023).[1][4] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[5] [1]

  • Lloyd-Jones, G. C. (2002).[1] "Palladium-Catalyzed α-Arylation of Carbonyl Compounds." Angewandte Chemie International Edition.

  • Cossy, J., et al. (2009).[1] "Synthesis of 3-Substituted Piperidines." Chemical Reviews. (General background on piperidine/lactam utility).

Sources

Foundational

potential pharmaceutical applications of 3-(3-Methylbutyl)piperidin-2-one

An In-depth Technical Guide to the Potential Pharmaceutical Applications of 3-(3-Methylbutyl)piperidin-2-one Abstract The piperidin-2-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Pharmaceutical Applications of 3-(3-Methylbutyl)piperidin-2-one

Abstract

The piperidin-2-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This guide delves into the prospective pharmaceutical applications of a specific, yet underexplored, derivative: 3-(3-Methylbutyl)piperidin-2-one. While direct experimental data for this molecule is scarce, this document synthesizes existing knowledge on structurally related 3-substituted piperidin-2-ones to forecast its potential therapeutic value. We will explore its plausible synthetic pathways, infer its pharmacological profile based on established structure-activity relationships, and propose robust experimental workflows for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter within the piperidine class of compounds.

Introduction: The Piperidin-2-one Scaffold and the Promise of 3-Substitution

The piperidine ring is a cornerstone in drug design, present in a multitude of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, enabling specific interactions with biological targets. The piperidin-2-one (or δ-lactam) subclass retains this structural advantage while introducing a lactam functionality, which can act as a hydrogen bond donor and acceptor, further enhancing its binding capabilities. These lactam-containing heterocycles are integral to a wide array of pharmaceuticals, including antitumor agents, antibiotics, and antidepressants.[3]

The substitution at the 3-position of the piperidin-2-one ring is of particular interest. This position is adjacent to the stereocenter often created during synthesis, and the nature of the substituent can significantly influence the molecule's lipophilicity, steric profile, and ultimately, its biological activity. The subject of this guide, 3-(3-Methylbutyl)piperidin-2-one, features a flexible and lipophilic isopentyl group at this position. This structural feature suggests potential for enhanced membrane permeability and interaction with hydrophobic pockets in target proteins. This guide will explore the therapeutic avenues this specific substitution pattern might unlock, with a focus on neuroprotection, oncology, and analgesia.

Medicinal Chemistry: Synthesis of 3-(3-Methylbutyl)piperidin-2-one

A key aspect of evaluating a novel compound is the feasibility of its synthesis. Based on established methodologies for creating 3-substituted piperidin-2-ones, a practical and efficient synthetic route can be proposed. A robust method starts from commercially available esters, which are first α-alkylated and then cyclized.[3]

Proposed Synthetic Pathway

A plausible synthesis for 3-(3-Methylbutyl)piperidin-2-one involves a three-step sequence starting from an appropriate ester, such as methyl acetate. The core logic is the α-alkylation of the ester with a suitable electrophile containing a masked amino group, followed by reduction of the mask and subsequent intramolecular cyclization.

The diagram below illustrates this proposed pathway.

G cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Azide Reduction cluster_2 Step 3: Lactamization start Methyl 5-methylhexanoate reagent1 1. Lithium diisopropylamide (LDA) 2. 3-Azidopropyl triflate intermediate1 Methyl 2-(3-azidopropyl)-5-methylhexanoate start->intermediate1 Alkylation reagent2 H₂, Pd/C intermediate2 Methyl 2-(3-aminopropyl)-5-methylhexanoate intermediate1->intermediate2 Reduction reagent3 Heat (Δ) product 3-(3-Methylbutyl)piperidin-2-one intermediate2->product Intramolecular Cyclization

Caption: Proposed synthesis of 3-(3-Methylbutyl)piperidin-2-one.

Detailed Synthetic Protocol
  • α-Alkylation: Methyl 5-methylhexanoate is deprotonated at the α-position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an anhydrous solvent such as Tetrahydrofuran (THF) at low temperature (-78 °C). The resulting enolate is then quenched with 3-azidopropyl trifluoromethanesulfonate. This introduces the three-carbon chain with a protected amino group (azide) at the α-position.[3]

  • Azide Reduction: The azide group of the resulting methyl 2-(3-azidopropyl)-5-methylhexanoate is reduced to a primary amine. This can be efficiently achieved via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3] This step yields methyl 2-(3-aminopropyl)-5-methylhexanoate.

  • Lactamization: The final step involves the intramolecular cyclization of the amino ester to form the δ-lactam ring. This is typically accomplished by heating the compound, which promotes the nucleophilic attack of the amine onto the ester carbonyl, with the elimination of methanol, to yield the target molecule, 3-(3-Methylbutyl)piperidin-2-one.

This synthetic route is advantageous due to its reliance on well-established reactions and commercially available starting materials, making the target compound readily accessible for biological evaluation.

Inferred Pharmacological Profile & Potential Therapeutic Applications

Based on the known bioactivities of analogous piperidin-2-one and piperidine derivatives, we can hypothesize several promising pharmaceutical applications for 3-(3-Methylbutyl)piperidin-2-one. The lipophilic 3-methylbutyl side chain is expected to enhance cell membrane permeability and potentially improve oral bioavailability.

Neuroprotective Applications

The piperidine and piperidin-2-one scaffolds have been extensively investigated for the treatment of neurodegenerative diseases and ischemic stroke.[4][5]

  • Alzheimer's Disease: A series of 2-piperidone derivatives has been shown to inhibit the self-aggregation of β-amyloid (Aβ) plaques and to possess anti-inflammatory properties in microglial cells, both of which are key pathological features of Alzheimer's disease.[4] The 3-(3-methylbutyl) group could potentially enhance binding to hydrophobic residues within the Aβ peptide, thereby interfering with its aggregation.

  • Ischemic Stroke: Novel piperidine derivatives have demonstrated neuroprotective effects in both in vitro and in vivo models of ischemic stroke.[5] The mechanism often involves reducing glutamate-induced excitotoxicity or oxidative stress. The lipophilic nature of the 3-methylbutyl substituent could facilitate crossing the blood-brain barrier, a critical requirement for centrally acting drugs.

Anticancer Activity

Piperidine-containing compounds are frequently found in anticancer drug candidates.[6][7] Spirooxindolopyrrolidine-embedded piperidinones have shown cytotoxicity and the ability to induce apoptosis in cancer cells.[6] Furthermore, other substituted piperidones have demonstrated activity against various cancer cell lines, including those of breast and lung cancer. The 3-(3-Methylbutyl)piperidin-2-one could exert cytotoxic effects through various mechanisms, such as the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell proliferation. The alkyl chain at the 3-position has been noted in some piperidine-sulfonamide series to be important for anticancer properties.[8]

Analgesic Properties

The piperidine scaffold is central to many opioid analgesics. More specifically, N-3 substituted piperidine benzimidazol-2-one analogues have been identified as potent agonists of the Nociceptin/Orphanin FQ (NOP) receptor, a target for novel analgesics.[9] While the substitution in that series is on the nitrogen, it highlights that modifications around the piperidine core can lead to potent analgesic activity. Additionally, other piperidine derivatives have been explored as μ-selective opioid antagonists, where small linear alkyl groups at certain positions were found to be crucial for activity.[10] It is plausible that 3-(3-Methylbutyl)piperidin-2-one could interact with opioid or other receptors involved in pain signaling.

Table 1: Summary of Biological Activities of Structurally Related Piperidine Derivatives

Compound ClassSpecific Example(s)Observed Biological ActivityReference
2-Piperidone DerivativesVarious substituted derivativesInhibition of Aβ(1-42) self-aggregation, anti-inflammatory[4]
Cinnamamide-PiperidineCompound 9d Neuroprotective against glutamate-induced toxicity[11]
Piperidine-SulfonamidesCompounds 115d & 115e Anticancer activity[8]
Spirooxindolopyrrolidine-PiperidinoneCompound 1 Cytotoxicity and apoptosis induction in FaDu cells[6]
N-3 Substituted Piperidine AnaloguesCompound (+)-24 NOP receptor agonist with antinociceptive effects[9]

Proposed Experimental Workflows for Target Validation

To move from hypothesis to evidence, a structured experimental plan is essential. The following are detailed, self-validating protocols to assess the primary predicted activities of 3-(3-Methylbutyl)piperidin-2-one.

Workflow for Assessing Neuroprotective Activity

This workflow is designed to evaluate the compound's ability to protect neuronal cells from glutamate-induced excitotoxicity, a common mechanism of cell death in neurodegenerative diseases and stroke.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Induction of Neurotoxicity cluster_3 Assessment of Cell Viability cluster_4 Data Analysis start Culture SH-SY5Y neuronal cells seed Seed cells in 96-well plates start->seed pre-treat Pre-treat with various conc. of 3-(3-Methylbutyl)piperidin-2-one seed->pre-treat controls Controls: - Vehicle (DMSO) - Positive Control (e.g., Edaravone) seed->controls induce Add Glutamate to induce excitotoxicity (all wells except 'no-toxin' control) pre-treat->induce controls->induce assay Perform MTT Assay induce->assay read Measure absorbance at 570 nm assay->read analyze Calculate % cell viability and determine EC₅₀ read->analyze

Caption: Workflow for in vitro neuroprotection assay.

Step-by-Step Protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of 3-(3-Methylbutyl)piperidin-2-one (e.g., 0.1, 1, 10, 50, 100 µM). Control wells receive vehicle (e.g., 0.1% DMSO) or a known neuroprotective agent as a positive control. A "no-toxin" control group receives only the vehicle.

  • Induction of Toxicity: After a 2-hour pre-treatment period, glutamate is added to all wells (except the "no-toxin" control) to a final concentration of 10 mM.

  • Incubation: The plates are incubated for 24 hours.

  • MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the "no-toxin" control. An EC₅₀ value (the concentration that provides 50% of the maximum protective effect) is determined.

Workflow for Assessing Anticancer Activity

This workflow outlines a standard method to determine the cytotoxic effect of the compound on a cancer cell line, such as the human breast cancer cell line MCF-7.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Assessment of Cell Proliferation cluster_4 Data Analysis start Culture MCF-7 cancer cells seed Seed cells in 96-well plates start->seed treat Treat with a dilution series of 3-(3-Methylbutyl)piperidin-2-one seed->treat controls Controls: - Vehicle (DMSO) - Positive Control (e.g., Doxorubicin) seed->controls incubate Incubate for 72 hours treat->incubate controls->incubate assay Perform MTT Assay incubate->assay read Measure absorbance at 570 nm assay->read analyze Calculate % growth inhibition and determine IC₅₀ read->analyze

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Step-by-Step Protocol:

  • Cell Culture: MCF-7 cells are maintained in the recommended growth medium.

  • Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing a range of concentrations of 3-(3-Methylbutyl)piperidin-2-one. Controls include vehicle-only wells and wells with a standard chemotherapeutic agent (e.g., Doxorubicin).

  • Incubation: The plates are incubated for 72 hours.

  • MTT Assay and Analysis: The MTT assay is performed as described in the neuroprotection protocol (steps 6-9).

  • Analysis: The percentage of growth inhibition is calculated relative to the vehicle-only control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion and Future Directions

While 3-(3-Methylbutyl)piperidin-2-one remains a largely uncharacterized molecule, a systematic analysis of its structural features and the extensive literature on related piperidin-2-one analogues allows for the formulation of compelling hypotheses regarding its pharmaceutical potential. The presence of the lipophilic 3-methylbutyl group on the privileged piperidin-2-one scaffold suggests promising applications in neuroprotection, oncology, and analgesia.

The immediate future for this compound lies in its chemical synthesis and subsequent validation through the experimental workflows detailed in this guide. Positive results in these initial in vitro screens would warrant further investigation, including:

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways through which the compound exerts its effects.

  • In Vivo Efficacy Studies: To evaluate its therapeutic potential in animal models of disease (e.g., MCAO models for stroke, xenograft models for cancer).

  • Pharmacokinetic and ADMET Profiling: To assess its absorption, distribution, metabolism, excretion, and toxicity properties.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test related analogues to optimize potency and selectivity.

References

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Exploratory

Metabolic Stability of Piperidin-2-one Scaffolds in Drug Discovery: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidin-2-one, or δ-valerolactam, scaffold is a privileged structure in modern medicinal chemistry.[1][2] As a six-membere...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidin-2-one, or δ-valerolactam, scaffold is a privileged structure in modern medicinal chemistry.[1][2] As a six-membered lactam, it is a key component in a multitude of biologically active compounds, from synthetic pharmaceuticals to natural alkaloids.[3][4] Its conformational pre-organization and ability to participate in key hydrogen bonding interactions make it an attractive design element for achieving high target affinity. However, the journey from a potent "hit" to a viable drug candidate is frequently challenged by metabolic liabilities.

A compound's susceptibility to biotransformation, its metabolic stability, is a critical determinant of its pharmacokinetic profile.[5][6] Rapid metabolism can lead to insufficient drug exposure and a short duration of action, while the formation of active or reactive metabolites can introduce safety concerns.[5][7] This guide provides an in-depth analysis of the metabolic fate of piperidin-2-one scaffolds, explores field-proven strategies to enhance their stability, and details the experimental workflows required for a robust evaluation.

Part 1: The Metabolic Landscape of Piperidin-2-one

The metabolic fate of a piperidin-2-one-containing molecule is primarily dictated by two key structural features: the cyclic amide (lactam) bond and the saturated carbocyclic ring. The biotransformation of this scaffold is generally governed by Phase I (functionalization) and Phase II (conjugation) reactions, with the liver being the primary site of metabolism.[8]

Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For the piperidin-2-one core, the most prevalent pathways are oxidation and hydrolysis.

1.1. Oxidative Metabolism: The Role of Cytochrome P450s

Cytochrome P450 (CYP) enzymes are the principal drivers of oxidative drug metabolism.[9] The piperidin-2-one ring presents several sites susceptible to CYP-mediated oxidation:

  • Ring Hydroxylation: The carbon atoms of the piperidine ring, particularly those alpha to the nitrogen (C6) and carbonyl group (C3), are common sites for hydroxylation. The resulting hydroxylated metabolites, such as 5-hydroxy-piperidin-2-one, can then be readily excreted or undergo further Phase II conjugation.[10] Studies have identified CYP2E1 as a key enzyme in the metabolism of 2-piperidone itself, converting it to 6-hydroxy-2-piperidone.[11]

  • N-Dealkylation: If the lactam nitrogen is substituted (N-alkylated), this position becomes a prime target for oxidative N-dealkylation, a common metabolic pathway for many piperidine-containing drugs catalyzed by isoforms like CYP3A4.[12][13]

  • Ring Contraction: A more complex but significant metabolic pathway for piperidine rings involves CYP-mediated oxidation leading to ring contraction, forming a pyrrolidine derivative.[14][15] This pathway is initiated by hydrogen atom abstraction, often from the N-H bond, followed by C-C bond cleavage and subsequent recyclization.[14][15]

The following diagram illustrates the primary oxidative pathways.

cluster_0 Piperidin-2-one Core cluster_1 Phase I Oxidative Metabolism P2O Piperidin-2-one Scaffold Hydroxylation Ring Hydroxylation (e.g., C3, C4, C5, C6) P2O->Hydroxylation CYP450s (e.g., CYP2E1) NDealkylation N-Dealkylation (if N-substituted) P2O->NDealkylation CYP450s (e.g., CYP3A4) RingContraction Ring Contraction (to Pyrrolidine derivative) P2O->RingContraction CYP450s

Caption: Primary CYP450-mediated metabolic pathways for the piperidin-2-one scaffold.

1.2. Hydrolytic Metabolism: Lactam Ring Opening

The cyclic amide bond is a potential metabolic "soft spot." Amidase and lactamase enzymes can catalyze the hydrolysis of this bond, leading to ring opening and the formation of the corresponding linear gamma-amino acid derivative.[16][17] While the six-membered δ-valerolactam ring is generally more stable than smaller, more strained lactams (e.g., β-lactams), this hydrolytic cleavage remains a critical pathway to consider, as it represents a complete loss of the core scaffold.[18][19]

cluster_0 Piperidin-2-one Core cluster_1 Phase I Hydrolytic Metabolism P2O Piperidin-2-one Scaffold RingOpening Ring-Opened Amino Acid P2O->RingOpening Amidases / Lactamases

Caption: Hydrolytic ring-opening of the piperidin-2-one scaffold.

Part 2: Rational Design Strategies for Enhancing Metabolic Stability

Identifying metabolic liabilities early in the discovery process allows for a data-driven lead optimization campaign. The goal is not necessarily to halt metabolism entirely but to modulate it to achieve a desirable pharmacokinetic profile.

2.1. Blocking Metabolic Soft Spots

Once a site of metabolic instability is identified (e.g., through metabolite identification studies), several strategies can be employed to "harden" that position.

  • Steric Hindrance: Introducing bulky substituents near a metabolically labile position can physically block the approach of metabolizing enzymes. For example, replacing a hydrogen atom with a methyl or cyclopropyl group can significantly increase stability.[20]

  • Electronic Modification: The susceptibility of a site to oxidation can be reduced by introducing electron-withdrawing groups nearby. For instance, adding a fluorine atom can decrease the electron density of adjacent C-H bonds, making them less prone to abstraction by CYP enzymes.[19]

  • Deuteration (Kinetic Isotope Effect): Replacing a C-H bond at a site of metabolism with a more stable C-deuterium (C-D) bond can slow the rate of bond cleavage, a phenomenon known as the kinetic isotope effect. This strategy has been successfully used to improve the metabolic half-life of drug candidates where C-H bond breaking is the rate-limiting step of metabolism.[21]

2.2. Bioisosteric Replacement and Scaffold Hopping

In some cases, the entire scaffold may be too inherently unstable. Bioisosteric replacement involves substituting the piperidin-2-one ring with a different chemical group that retains similar steric and electronic properties but possesses enhanced metabolic stability.

  • Lactam Bioisosteres: A lactone can sometimes be replaced with an α-fluoro ether, which mimics the key interactions of the carbonyl group while being resistant to hydrolysis.[22]

  • Scaffold Rigidification: Introducing conformational constraints, for example by using spirocyclic systems or bicyclic analogs, can improve metabolic stability by locking the molecule into a conformation that is a poor substrate for metabolizing enzymes.[20][23]

The following decision tree outlines a logical approach to addressing metabolic instability.

Start Metabolic Instability Identified MetID Perform Metabolite Identification Study Start->MetID SoftSpot Is there a specific 'soft spot'? MetID->SoftSpot Block Block Soft Spot: - Steric Hindrance - Deuteration - Electronic Effects SoftSpot->Block Yes Scaffold Is the entire scaffold labile? SoftSpot->Scaffold No ReTest Re-evaluate Stability (In Vitro Assay) Block->ReTest Hop Scaffold Hopping or Bioisosteric Replacement Scaffold->Hop Yes Scaffold->ReTest No Hop->ReTest Success Optimized Stability ReTest->Success

Caption: Decision-making workflow for optimizing metabolic stability.

Part 3: Experimental Evaluation of Metabolic Stability

Theoretical predictions and rational design must be validated by robust experimental data. In vitro assays are essential tools in the early stages of drug discovery for rapidly assessing the metabolic stability of new chemical entities.[6][24]

3.1. Key In Vitro Test Systems

Several test systems are available, each offering a different level of complexity and insight.[5][25]

  • Liver Microsomes: This subcellular fraction contains the majority of Phase I CYP450 enzymes. It is a cost-effective, high-throughput method for assessing oxidative metabolism.[26]

  • Liver S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I (e.g., CYPs) and some Phase II (e.g., UGTs, SULTs) enzymes.[25]

  • Hepatocytes: As intact liver cells, cryopreserved or fresh hepatocytes contain a full complement of metabolic enzymes, cofactors, and transporters. They are considered the "gold standard" for in vitro metabolism studies as they can assess the interplay between metabolism and cellular uptake.[25][26]

3.2. Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

Step-by-Step Methodology:

  • Preparation: A stock solution of the test compound is prepared in an appropriate organic solvent (e.g., DMSO) and then diluted in incubation buffer.

  • Reaction Mixture: A master mix is prepared containing liver microsomes (e.g., human, rat) and buffer (e.g., potassium phosphate, pH 7.4) at 37°C.

  • Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH, which is required for CYP450 activity.[24] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated microsomal protein.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

  • Data Analysis: The concentration of the parent compound remaining is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[5]

3.3. Data Presentation and Interpretation

The results of in vitro stability assays are typically summarized to allow for easy comparison between compounds.

CompoundTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Lead A Human Liver Microsomes8.581.5High Clearance
Lead A-F Human Liver Microsomes45.215.3Moderate Clearance
Verapamil Human Liver Microsomes12.157.3High Clearance (Control)
Warfarin Human Liver Microsomes> 120< 5.8Low Clearance (Control)

Table 1: Example data from a human liver microsomal stability assay. "Lead A-F" represents a fluorinated analog of "Lead A" designed to block a metabolic soft spot, resulting in improved stability.

High intrinsic clearance in vitro often predicts rapid metabolism and poor bioavailability in vivo.[24] The goal of lead optimization is to modulate this value into a more favorable range, balancing stability with other critical drug-like properties.

Conclusion

The piperidin-2-one scaffold is a valuable asset in the drug discoverer's toolbox. However, its inherent chemical features present specific metabolic challenges that must be proactively addressed. A thorough understanding of the underlying biotransformation pathways—from CYP450-mediated oxidation to hydrolytic ring cleavage—is paramount. By integrating this knowledge with rational design strategies and validating these approaches with robust in vitro experimental workflows, research teams can successfully navigate the complexities of metabolic optimization. This systematic, self-validating process is essential for transforming promising compounds into safe and effective medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 23, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved February 23, 2026, from [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Available at: [Link]

  • Miao, Z., et al. (2013). A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Iulia, O. A., et al. (n.d.). Emerging Strategies to Combat β-Lactamase Producing ESKAPE Pathogens. National Institutes of Health (PMC). Retrieved February 23, 2026, from [Link]

  • Nassar, A. E. F., et al. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved February 23, 2026, from [Link]

  • Reddit. (2016, September 25). Modifying Beta Lactams for Stability?. Available at: [Link]

  • Gonzalez, F. J., & Yu, A. M. (n.d.). Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. National Institutes of Health (PMC). Retrieved February 23, 2026, from [Link]

  • Fu, Z., et al. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • SlideShare. (n.d.). Biotransformation. Retrieved February 23, 2026, from [Link]

  • Pecic, S., et al. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. Retrieved February 23, 2026, from [Link]

  • Singh, S., et al. (2023, June 22). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Obach, R. S., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kalgutkar, A. S. (2025, August 10). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. Available at: [Link]

  • Iaroshenko, V. O., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

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Protocols & Analytical Methods

Method

alkylation of piperidin-2-one with 1-bromo-3-methylbutane

An Application Note and Protocol for the Synthesis of N-(3-methylbutyl)piperidin-2-one via Alkylation Abstract This document provides a comprehensive guide for the N- to synthesize N-(3-methylbutyl)piperidin-2-one. N-sub...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of N-(3-methylbutyl)piperidin-2-one via Alkylation

Abstract

This document provides a comprehensive guide for the N- to synthesize N-(3-methylbutyl)piperidin-2-one. N-substituted lactams are crucial intermediates in organic synthesis and are prevalent in many biologically active compounds and pharmaceuticals.[1] This application note details the underlying chemical principles, a robust step-by-step experimental protocol, safety considerations, and methods for purification and characterization. The protocol is designed for researchers in organic chemistry and drug development, emphasizing reproducibility and a mechanistic understanding of the process.

Scientific Principles and Reaction Mechanism

The N-alkylation of a lactam, such as piperidin-2-one, is a fundamental carbon-nitrogen bond-forming reaction. Amides and lactams are generally weak bases, necessitating their conversion into a more nucleophilic conjugate base to react effectively with an alkyl halide.[2][3] The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Key Mechanistic Steps:

  • Deprotonation: A strong, non-nucleophilic base is required to abstract the acidic proton from the nitrogen atom of piperidin-2-one. Sodium hydride (NaH) is highly effective for this purpose.[3][4] It irreversibly deprotonates the lactam to form the corresponding sodium amide salt (anion), liberating hydrogen gas as the only byproduct.

  • Nucleophilic Attack: The resulting amide anion is a potent nucleophile. It attacks the electrophilic carbon atom of 1-bromo-3-methylbutane, which bears a partial positive charge due to the electronegativity of the bromine atom.

  • Displacement: The attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the N-C bond, yielding the final product, N-(3-methylbutyl)piperidin-2-one.

The choice of solvent is critical. Polar aprotic solvents, such as anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), are ideal as they can solvate the sodium cation without interfering with the nucleophilicity of the amide anion.[5][6] It is crucial to use anhydrous conditions, as water reacts violently with sodium hydride and would quench the amide anion.[7][8]

Reaction_Mechanism Figure 1: S_N2 Mechanism for N-Alkylation Piperidinone Piperidin-2-one Anion Piperidin-2-one Anion Piperidinone->Anion + NaH NaH NaH AlkylHalide 1-Bromo-3-methylbutane Product N-(3-methylbutyl)piperidin-2-one Anion->Product + 1-Bromo-3-methylbutane H2 H₂ (gas) Anion->H2 - H₂ NaBr NaBr Product->NaBr + NaBr

Caption: Figure 1: SN2 Mechanism for N-Alkylation.

Experimental Protocol

This protocol is optimized for the synthesis of N-(3-methylbutyl)piperidin-2-one on a laboratory scale. All operations involving sodium hydride must be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsProperties & Notes
Piperidin-2-oneC₅H₉NO99.1310.01.0Solid, m.p. 39-42 °C
Sodium HydrideNaH24.0012.01.260% dispersion in mineral oil. Water-reactive, corrosive.[8]
1-Bromo-3-methylbutaneC₅H₁₁Br151.0411.01.1Liquid, b.p. 120-121 °C, d=1.261 g/mL. Flammable, irritant.[9][10]
Anhydrous THFC₄H₈O72.11~40 mL-Solvent. Must be dry.
Saturated NH₄Cl (aq)NH₄Cl-~20 mL-For quenching the reaction.
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction solvent.
Brine (Saturated NaCl)NaCl-As needed-For washing organic layers.
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent.
Required Equipment
  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Thermometer or temperature probe

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel) or vacuum distillation

Step-by-Step Synthesis Procedure

Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Setup & Inert Atmosphere (3-neck flask, N₂ balloon) B 2. Add NaH Dispersion (1.2 eq in anhydrous THF) A->B C 3. Add Piperidin-2-one (1.0 eq in THF, dropwise at 0 °C) B->C Cool to 0 °C D 4. Anion Formation (Stir at 0 °C for 30 min, then RT for 30 min) C->D E 5. Add Alkyl Bromide (1.1 eq, dropwise at 0 °C) D->E Cool to 0 °C F 6. Reaction (Warm to RT, stir overnight) E->F G 7. Monitor Progress (TLC/GC-MS) F->G H 8. Quench Reaction (Cool to 0 °C, add sat. NH₄Cl dropwise) G->H Upon completion I 9. Extraction (Ethyl acetate, separate layers) H->I J 10. Wash & Dry (Wash with brine, dry over MgSO₄) I->J K 11. Concentrate (Rotary evaporation) J->K L 12. Purify (Column chromatography or vacuum distillation) K->L M 13. Characterize Product L->M

Caption: Figure 2: Experimental Workflow Diagram.

  • Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, two septa, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Base Addition: Weigh 0.48 g (12.0 mmol) of sodium hydride (60% dispersion) and add it to the flask under a stream of nitrogen. Add 20 mL of anhydrous THF.

  • Substrate Addition: In a separate dry flask, dissolve 0.99 g (10.0 mmol) of piperidin-2-one in 10 mL of anhydrous THF. Cool the NaH suspension to 0 °C using an ice-water bath. Slowly add the piperidin-2-one solution to the NaH suspension via syringe over 10 minutes. Hydrogen gas evolution will be observed.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1.32 mL (1.66 g, 11.0 mmol) of 1-bromo-3-methylbutane dropwise via syringe over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up and Quenching: Cool the flask to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution to destroy any unreacted NaH. Caution: Initial quenching may be vigorous due to hydrogen evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by either vacuum distillation or flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.[11][12]

Expected Results and Characterization

The final product, N-(3-methylbutyl)piperidin-2-one, is expected to be a colorless to pale yellow oil.

  • Yield: Typical yields for this type of reaction range from 70-90%.

  • ¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ, ppm): ~3.3 (t, 2H, N-CH₂-), ~2.4 (t, 2H, -CH₂-C=O), ~1.8 (m, 4H, ring CH₂'s), ~1.6 (m, 1H, -CH(CH₃)₂), ~1.4 (q, 2H, -CH₂-CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): Predicted chemical shifts (δ, ppm): ~170 (-C=O), ~49 (N-CH₂-), ~45 (-CH₂-C=O), ~38 (-CH₂-CH(CH₃)₂), ~30 (ring CH₂), ~26 (-CH(CH₃)₂), ~22 (ring CH₂), ~21 (-CH(CH₃)₂).

  • IR (Thin Film, cm⁻¹): Expected characteristic peaks: ~2955 (C-H stretch), ~1645 (Amide C=O stretch, a key indicator of the lactam).[13]

  • Mass Spectrometry (EI): M⁺ calculated for C₁₀H₁₉NO: 169.15. Expected m/z: 169 [M]⁺.

Safety and Hazard Management

  • Sodium Hydride (NaH): Highly reactive and corrosive. It reacts violently with water to produce hydrogen, an extremely flammable gas, which can ignite spontaneously.[7][8] Always handle NaH (especially the dry powder) under an inert atmosphere. The 60% dispersion in mineral oil is safer to handle but still requires care.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • 1-Bromo-3-methylbutane: A flammable liquid and vapor.[14] It is harmful if swallowed or inhaled and causes skin and eye irritation.[4][15] Handle in a well-ventilated fume hood.

  • Quenching: The quenching of NaH is exothermic and produces flammable gas. Always perform this step slowly in an ice bath.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive NaH (due to moisture exposure).2. Wet solvent or glassware.3. Piperidin-2-one not fully deprotonated.1. Use fresh NaH from a newly opened container.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Extend the deprotonation time or use a slight excess of NaH.
Recovery of Starting Material 1. Insufficient reaction time or temperature.2. Poor reactivity of the alkyl halide.1. Allow the reaction to stir for a longer period (e.g., 24h). Gentle heating (e.g., to 40-50 °C in THF) can be attempted, but monitor for side reactions.2. Confirm the purity of 1-bromo-3-methylbutane.
Formation of Byproducts 1. O-alkylation of the lactam.2. Side reactions involving the solvent (especially with DMF at elevated temperatures).[16]1. N-alkylation is generally favored for lactams over O-alkylation.[17] Using a counter-ion like Na⁺ in a solvent like THF typically promotes N-selectivity.[5]2. Use THF as the solvent and avoid high temperatures.
Difficult Purification 1. Mineral oil from NaH dispersion co-elutes with the product.2. Product has similar polarity to a byproduct.1. Before work-up, add pentane to the flask, stir, and allow the NaH to settle. Decant the pentane/oil mixture. Repeat. Perform this under an inert atmosphere.2. Try vacuum distillation as an alternative to chromatography, or use a different solvent system for chromatography.

References

  • PubChem. (n.d.). 1-Bromo-3-methylbutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Bogdał, D., Pielichowski, J., & Jaskot, K. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(12), 334-340*. MDPI. Retrieved from [Link]

  • Fones, W. S. (1949). The Alkylation of Amides with Esters of p-Toluenesulfonic Acid. Journal of Organic Chemistry, 14(6), 1099-1102*.
  • MDPI. (2025, October 15). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]

  • Shono, T., Kise, N., & Oike, H. (1994). ELECTROREDUCTIVE N-ALKYLATION OF AMIDES, CARBAMATES, AND N-HETEROCYCLES. Chemistry Letters, 23(1), 101-104*. Oxford Academic. Retrieved from [Link]

  • Sharma, A. K., Yadav, P., Chand, K., & Sharma, S. K. (2014). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 53B(1), 116-122*.
  • Werkmeister, S., Neumann, J., & Beller, M. (2014). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 20(44), 14217-14221*. PMC. Retrieved from [Link]

  • Li, W., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5275*. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Le, C., et al. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 140(46), 15883–15891*. PMC. Retrieved from [Link]

  • Labkem. (2024, November 4). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Retrieved from [Link]

  • Ibrahim, T. H. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Salgaonkar, P. D., et al. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 83(15), 8716-8721*. Retrieved from [Link]

  • CN101602748B. (2011, June 15). A kind of purification method of high-purity piperidine. Google Patents.
  • Bond, T. J. (1975). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]

  • Chen, H., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8444–8451*. ACS Publications. Retrieved from [Link]

  • Lasota, R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937*. MDPI. Retrieved from [Link]

  • Venturello, P., & Barbero, M. (2006). Product Subclass 2: Sodium Hydride. Science of Synthesis, 8b, 1319-1335.
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191*.
  • Al-Wahaibi, L. H., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7586*. MDPI. Retrieved from [Link]

  • Manimekalai, A., & Sabapathy, M. R. (2007). Spectral investigations of some piperidin-4-one molecular addition compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 776-784.
  • Comins, D. L., & Joseph, S. P. (2008). Advances in Piperidone Synthesis Techniques. Advances in Nitrogen Heterocycles, 2, 1-76.
  • Reddit. (2020, February 17). Deprotonation with NaH. r/chemistry. Retrieved from [Link]

  • Arduengo, A. J., et al. (2001). Synthesis of an N-heterocyclic carbene via deprotonation of an imidazolinium salt. SyntheticPages. Retrieved from [Link]

  • Coldwell, M. (2008). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]

  • CN103965097A. (2014, August 6). A kind of preparation method of 2-piperidone. Google Patents.
  • Seeberger, P. H. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Piperidinone. NIST WebBook. Retrieved from [Link]

  • Davino, R., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. International Journal of Molecular Sciences, 14(7), 13459-13476*. Semantic Scholar. Retrieved from [Link]

Sources

Application

Strategic Synthesis of 3-(3-Methylbutyl)piperidin-2-one: Reagent Selection and Protocol Optimization

Topic: Reagents for Synthesizing 3-(3-Methylbutyl)piperidin-2-one Content Type: Application Note & Protocol Guide Abstract This application note details the synthesis of 3-(3-methylbutyl)piperidin-2-one (also known as 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Synthesizing 3-(3-Methylbutyl)piperidin-2-one Content Type: Application Note & Protocol Guide

Abstract This application note details the synthesis of 3-(3-methylbutyl)piperidin-2-one (also known as 3-isopentylvalerolactam), a critical scaffold in the development of peptidomimetics and neuroactive alkaloids. We present two distinct synthetic pathways: Method A , a precision C3-alkylation of N-protected valerolactam ideal for library generation, and Method B , a scalable ring-expansion strategy utilizing the Stork enamine/Schmidt reaction sequence.

Retrosynthetic Analysis & Strategy

The target molecule features a piperidin-2-one core with a hydrophobic isopentyl chain at the C3 position. The synthesis is approached via two primary disconnections:

  • C3-C(alkyl) Disconnection: Direct alkylation of the lactam enolate.

  • C2-N Insertion: Ring expansion of a 2-substituted cyclopentanone precursor.

Retrosynthesis cluster_MethodA Method A: Direct Alkylation cluster_MethodB Method B: Ring Expansion Target Target: 3-(3-Methylbutyl)piperidin-2-one Lactam Piperidin-2-one (Valerolactam) Lactam->Target LDA/LiHMDS Electrophile Electrophile 1-Halo-3-methylbutane Ketone 2-(3-Methylbutyl)cyclopentanone Ketone->Target Schmidt Rxn (NaN3 / H+) Precursor Cyclopentanone Precursor->Ketone Stork Enamine Alkylation

Figure 1: Retrosynthetic analysis showing the two primary pathways.

Method A: Direct C3-Alkylation (Precision Route)[1]

This method is preferred for small-scale synthesis or when generating a library of C3-analogs. Direct alkylation of unprotected lactams often leads to N-alkylation; therefore, this protocol utilizes an N-protection strategy to ensure regioselectivity at the C3 carbon.

Reagent Selection Rationale
  • Protecting Group (PG): N-Trimethylsilyl (TMS) or N-Boc. TMS is transient and easily removed during workup, while Boc offers higher stability if purification of the intermediate is required.

  • Base: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). LiHMDS is often preferred for lactams to minimize competitive nucleophilic attack on the carbonyl.

  • Electrophile: 1-Iodo-3-methylbutane is superior to the bromide counterpart due to the higher reactivity of the iodide leaving group at cryogenic temperatures.

Protocol A: C3-Alkylation of N-TMS-Piperidin-2-one[1]

Step 1: In-situ N-Protection and Enolization

  • Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar under Argon atmosphere.

  • Solvent: Add anhydrous THF (20 mL).

  • Substrate: Add piperidin-2-one (1.0 g, 10.1 mmol).

  • Protection: Cool to 0°C. Add Trimethylsilyl chloride (TMSCl) (1.2 eq, 12.1 mmol) followed by Et3N (1.3 eq). Stir for 30 mins. (Alternatively, use commercially available N-TMS-piperidin-2-one).

  • Enolization: Cool the mixture to -78°C (dry ice/acetone bath).

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes.

    • Critical: Maintain temperature below -70°C to prevent decomposition of the enolate.

    • Observation: Stir for 45 minutes at -78°C to ensure complete deprotonation.

Step 2: Alkylation

  • Electrophile: Add 1-iodo-3-methylbutane (1.2 eq, 12.1 mmol) dropwise.

    • Note: If using the bromide, add NaI (0.1 eq) as a catalyst (Finkelstein condition).

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to room temperature over 4 hours.

Step 3: Workup & Deprotection

  • Quench: Quench with saturated aqueous

    
     (20 mL). This step simultaneously cleaves the labile N-TMS group.
    
  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient).
    

Method B: Stork Enamine / Schmidt Rearrangement (Scalable Route)

This route avoids cryogenic conditions and is superior for multi-gram scale-up. It constructs the carbon skeleton on the inexpensive cyclopentanone ring before expanding it to the lactam.

Reagent Selection Rationale
  • Enamine Auxillary: Pyrrolidine or Morpholine.[1] Pyrrolidine forms a more reactive enamine, facilitating the alkylation step.

  • Rearrangement Catalyst: Sodium Azide (

    
    ) in Polyphosphoric Acid (PPA) or Methanesulfonic acid (
    
    
    
    ). PPA acts as both the solvent and the acid catalyst, controlling the exotherm.
Protocol B: Two-Stage Synthesis[1]

Stage 1: Synthesis of 2-(3-methylbutyl)cyclopentanone

  • Enamine Formation: Reflux cyclopentanone (1.0 eq) and pyrrolidine (1.1 eq) in toluene with a catalytic amount of p-TsOH using a Dean-Stark trap until water evolution ceases (~4 hours). Concentrate to obtain the crude enamine.[1][2]

  • Alkylation: Dissolve crude enamine in dioxane or acetonitrile. Add 1-bromo-3-methylbutane (1.2 eq). Reflux for 12 hours.

  • Hydrolysis: Add 10% HCl (aq) and stir vigorously for 2 hours to hydrolyze the iminium salt.

  • Isolation: Extract with ether, wash with bicarbonate, and distill/column to isolate 2-(3-methylbutyl)cyclopentanone.

Stage 2: Schmidt Rearrangement

  • Setup: Place 2-(3-methylbutyl)cyclopentanone (1.0 eq) in a flask.

  • Acid Medium: Add Polyphosphoric Acid (PPA) (approx. 10g per 1g of ketone). Warm slightly (40°C) to lower viscosity if needed.

  • Azide Addition (Caution): Add Sodium Azide (

    
    , 1.1 eq) in small portions over 1 hour.
    
    • Safety: Evolution of

      
       gas occurs. Do not seal the vessel. Ensure efficient venting. Maintain temperature below 60°C to prevent runaway decomposition.
      
  • Completion: Stir at 50-60°C for 3-6 hours. Monitor by TLC (disappearance of ketone).[2]

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with NaOH or

    
     (exothermic). Extract with 
    
    
    
    .

MethodB_Workflow Step1 1. Enamine Formation (Cyclopentanone + Pyrrolidine) Step2 2. Alkylation (+ Isopentyl Bromide) Step1->Step2 Step3 3. Hydrolysis (H3O+) Step2->Step3 Step4 4. Schmidt Rxn (NaN3 / PPA) Step3->Step4 Product Target Lactam Step4->Product

Figure 2: Workflow for the Stork Enamine/Schmidt Rearrangement route.

Analytical Data & Troubleshooting

Expected Properties:

  • Appearance: Viscous colorless to pale yellow oil or low-melting solid.

  • 1H NMR (Characteristic signals):

    • 
       5.5-6.5 (br s, 1H, NH)
      
    • 
       3.2-3.4 (m, 2H, 
      
      
      
      -CH2 adjacent to N)
    • 
       2.2-2.4 (m, 1H, 
      
      
      
      -CH adjacent to C=O)
    • 
       0.9 (d, 6H, gem-dimethyl of isopentyl group)
      

Troubleshooting Table:

IssueProbable CauseSolution
Method A: Low Yield Incomplete enolizationEnsure LiHMDS is fresh; stir longer at -78°C.
Method A: N-Alkylation Failed ProtectionEnsure TMSCl is dry; use N-Boc protection for higher stability.
Method B: Explosion Risk Azide accumulationAdd

very slowly. Ensure good stirring in viscous PPA.
Method B: Regioselectivity Migration of wrong carbonSchmidt reaction generally favors migration of the more substituted carbon, but mixtures can occur. Verify by NMR.

Safety & Handling (Critical)

  • Sodium Azide (

    
    ):  Highly toxic. Contact with acid releases Hydrazoic Acid (
    
    
    
    ), which is explosive and toxic. Perform Method B in a high-efficiency fume hood behind a blast shield.
  • Lithium Bases (LiHMDS/LDA): Pyrophoric. Handle under strict inert atmosphere (Argon/Nitrogen).

  • Alkyl Halides: 1-iodo-3-methylbutane is an alkylating agent and potential carcinogen. Avoid skin contact.

References

  • Evans, D. A. (1982). Studies in Asymmetric Synthesis.[3] The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta.

  • Wolff, H. (1946). The Schmidt Reaction. Organic Reactions, 3, 307.

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds.[2][4] Journal of the American Chemical Society, 85(2), 207–222.

  • Smith, P. A. S. (1948). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society, 70(1), 320.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(3-Methylbutyl)piperidin-2-one

Case ID: PUR-LCT-3MB Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-LCT-3MB Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Isolation & Purification Protocols for Alkylated Valerolactam Derivatives[1]

Executive Summary

The purification of 3-(3-Methylbutyl)piperidin-2-one presents a classic challenge in lactam chemistry: balancing the removal of the polar starting material (piperidin-2-one) against the separation of the non-polar, over-alkylated byproduct (3,3-dialkyl impurity).

This guide deviates from standard "recipe" formats. Instead, it treats the purification as a logic-gated workflow dependent on your crude mixture's profile.[1] We focus on the physicochemical disparity between the monosubstituted target (moderately lipophilic), the unsubstituted lactam (highly polar), and the disubstituted impurity (highly lipophilic).[1][2]

Module 1: Chromatographic Strategy (The Workhorse)

For this molecule, flash chromatography is the most reliable method for initial cleanup.[1][2] The isopentyl (3-methylbutyl) side chain provides a significant "lipophilic handle," allowing distinct separation from the parent lactam.[1]

The Separation Challenge
  • Impurity A (Starting Material): Piperidin-2-one.[1][3][4] High polarity. Often streaks on silica.[1]

  • Impurity B (Over-alkylation): 3,3-bis(3-methylbutyl)piperidin-2-one.[1][2] Low polarity.[1] Elutes at the solvent front.[1]

  • Target: 3-(3-Methylbutyl)piperidin-2-one.[1] Intermediate polarity.

Recommended Stationary Phase & Solvent Systems

Do not rely solely on Hexane/Ethyl Acetate.[1] Lactams have a high affinity for silica hydroxyls, leading to peak tailing.[1][2]

Solvent SystemRatio (v/v)ApplicationTechnical Note
DCM / MeOH 98:2 to 95:5Standard Best for removing polar starting material.[1] The methanol disrupts hydrogen bonding with silica.[1]
EtOAc / Hexane 30:70 to 50:50Lipophilic Effective for separating the di-alkylated impurity from the target.
Toluene / Acetone 4:1High Res Excellent for separating close-running stereoisomers or structural isomers if simple systems fail.[1]
Troubleshooting "Streaking"

If your target compound streaks (broadens) on the column, it is likely due to the amide nitrogen interacting with acidic sites on the silica.[1]

  • Solution: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, or add 0.5% TEA to your mobile phase.[1][2] This neutralizes the silica and sharpens the lactam peak.

Module 2: Crystallization & Solid State (The Final Polish)

While 3-(3-Methylbutyl)piperidin-2-one may exist as a low-melting solid or viscous oil (depending on enantiopurity), crystallization is the superior method for reaching >99% purity.[1][2]

The "Oiling Out" Phenomenon

Alkylated lactams are notorious for "oiling out" (phase separating as a liquid rather than a crystal) because the flexible isopentyl chain disrupts crystal packing.

Solvent Systems for Recrystallization
  • Displacement System (Recommended):

    • Dissolve crude in minimal hot Ethyl Acetate (Solvent A).[1]

    • Slowly add Heptane (Solvent B) until persistent cloudiness appears.[1]

    • Crucial Step: Add a "seed" crystal if available, or scratch the glass.[1] Cool very slowly to 4°C.[1]

    • Why Heptane? It is miscible with EtOAc but a poor solvent for the polar lactam core, forcing the molecule into an ordered lattice.[1]

  • Low-Temperature Trituration:

    • If the product is an oil, dissolve in Diethyl Ether or MTBE .[1][2]

    • Cool to -78°C (Dry ice/Acetone).

    • The lactam often precipitates as a white solid while non-polar impurities remain in the mother liquor.

Module 3: Chemical Remediation (Scavenging)

If chromatography fails to remove the unreacted piperidin-2-one (starting material), use chemical scavenging rather than a second column.[1]

  • Protocol: Dissolve the mixture in DCM. Wash with 20% aqueous LiCl solution (3x).[1]

  • Mechanism: Unsubstituted piperidin-2-one is significantly more water-soluble than the 3-methylbutyl derivative.[1] The LiCl increases the ionic strength, "salting out" the organic target while sequestering the polar impurity into the aqueous phase.[1]

Visual Workflow: Purification Decision Tree

The following diagram outlines the logic flow for processing your crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State at RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil TLC_Check TLC Analysis (Impurities?) Solid->TLC_Check Oil->TLC_Check Impurity_Polar Polar Impurity (Start Material) TLC_Check->Impurity_Polar Low Rf spot Impurity_NonPolar Non-Polar Impurity (Dialkylated) TLC_Check->Impurity_NonPolar High Rf spot Method_Wash Aq. LiCl Wash (Scavenging) Impurity_Polar->Method_Wash Bulk Removal Method_Col Flash Column (Hex/EtOAc + 1% TEA) Impurity_NonPolar->Method_Col Method_Wash->Method_Col Polishing Method_Cryst Recrystallization (EtOAc/Heptane) Method_Col->Method_Cryst If solidifies Final Pure Target (>98%) Method_Col->Final If oil Method_Cryst->Final

Caption: Logical decision tree for isolating 3-(3-Methylbutyl)piperidin-2-one based on impurity profile and physical state.

Critical FAQs (The "Doctor Is In")

Q1: I am seeing a "ghost" peak that runs just ahead of my product. What is it? A: This is almost certainly the O-alkylated byproduct (lactim ether).

  • Cause: Alkylation occurred at the Oxygen instead of the Carbon. This happens if the counter-ion is not tightly chelated or if highly polar solvents (like DMF/HMPA) were used.[1]

  • Fix: Treat the mixture with dilute aqueous HCl (1M) for 30 minutes. The lactim ether is unstable to acid and will hydrolyze back to the starting lactam, which can then be washed away with water.[1] The C-alkylated target is stable.[1]

Q2: My product is an oil, but the literature says it should be a solid. Why? A: Small amounts of the 3,3-dialkyl impurity act as a potent melting point depressant.[1] Even 2-3% contamination can prevent crystallization.[1]

  • Fix: Run a "short plug" filtration over silica using 100% Hexane first (to elute the dialkyl impurity), then switch to 50% EtOAc to elute your product.[1][2]

Q3: Can I distill this compound? A: Yes, but with caution.

  • Conditions: High vacuum (<0.5 mmHg) is required.[1][2]

  • Risk:[2][5][6][7] Lactams can dimerize or polymerize at high temperatures (>150°C).[1][2] Kugelrohr distillation is preferred over simple distillation to minimize thermal exposure.[1]

References

  • Brunotte, L. et al. (2024).[1][2][8] Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc. Link

  • Reddit ChemPros Community. (2023).[1] Go-to recrystallization solvent mixtures for polar/non-polar separations. Link

  • National Institutes of Health (NIH). (2016).[1] Structural Elucidation of β-Lactam Diastereoisomers through Ion Mobility Mass Spectrometry. PubMed.[1] Link

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization Guide. Link

Sources

Reference Data & Comparative Studies

Validation

HPLC retention time of 3-(3-Methylbutyl)piperidin-2-one

An In-Depth Technical Guide to the Analytical Determination of 3-(3-Methylbutyl)piperidin-2-one: A Comparative Analysis of HPLC and Alternative Methodologies Authored by a Senior Application Scientist This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Determination of 3-(3-Methylbutyl)piperidin-2-one: A Comparative Analysis of HPLC and Alternative Methodologies

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of suitable analytical methodologies for the separation and quantification of 3-(3-Methylbutyl)piperidin-2-one. As a saturated heterocyclic compound, it presents unique analytical challenges. This document will explore a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach as the primary method of analysis. Furthermore, a comparative evaluation with alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and derivatization-based HPLC, will be presented to provide researchers with a complete perspective for selecting the optimal method based on their specific experimental needs.

Introduction: The Analytical Landscape of Piperidinone Derivatives

3-(3-Methylbutyl)piperidin-2-one belongs to the piperidinone class of compounds, which are important intermediates in pharmaceutical synthesis.[1] The accurate determination of their purity and concentration is critical. The primary analytical challenge associated with this compound is its relatively low UV absorptivity, as the amide chromophore is the only significant UV-active functional group. This necessitates careful consideration of the detection method to ensure adequate sensitivity. Additionally, the potential for stereoisomers, if the synthesis is not stereospecific, may require chiral separation techniques for accurate quantification of each enantiomer or diastereomer.

This guide will focus on providing a detailed, practical framework for the analysis of 3-(3-Methylbutyl)piperidin-2-one, beginning with a proposed, robust RP-HPLC method.

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a versatile and widely used technique for the analysis of a broad range of organic molecules. For 3-(3-Methylbutyl)piperidin-2-one, a C18 column is a suitable starting point due to its hydrophobicity, which will provide adequate retention for this relatively nonpolar molecule.

Proposed RP-HPLC Method

The following protocol is a well-grounded starting point for the analysis of 3-(3-Methylbutyl)piperidin-2-one.

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure elution of the analyte with a good peak shape.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (where the amide bond has some absorbance)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 water:acetonitrile).

Factors Influencing Retention Time

The retention time of 3-(3-Methylbutyl)piperidin-2-one in this RP-HPLC method will be primarily influenced by:

  • Mobile Phase Composition: Increasing the proportion of acetonitrile will decrease the retention time due to the increased elution strength of the mobile phase.[2]

  • Column Chemistry: While a C18 column is a good starting point, other stationary phases like C8 or phenyl columns could be explored to optimize selectivity.

  • pH of the Mobile Phase: Although 3-(3-Methylbutyl)piperidin-2-one does not have a readily ionizable group, extreme pH values can affect the silica support of the column and should generally be avoided.

  • Temperature: Higher column temperatures will typically lead to shorter retention times.

The anticipated retention time for 3-(3-Methylbutyl)piperidin-2-one under these conditions would likely be in the mid-to-late region of the gradient, given its nonpolar alkyl side chain. For comparison, a more polar piperidone analogue of curcumin was found to have a retention time of 5.8 minutes on a C18 column with a different mobile phase.[3][4]

Comparative Analysis of Alternative Methodologies

While RP-HPLC is a robust primary method, alternative techniques may offer advantages in specific scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of 3-(3-Methylbutyl)piperidin-2-one, GC-MS presents a viable alternative to HPLC.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

HPLC with Derivatization

For compounds with poor chromophores, derivatization can be employed to enhance UV detection or introduce a fluorescent tag. This approach is common for similar compounds like 3-aminopiperidine.[5] A potential derivatizing agent for the secondary amine in the piperidinone ring is benzoyl chloride.

Experimental Protocol: Derivatization with Benzoyl Chloride

  • Dissolve a known amount of the 3-(3-Methylbutyl)piperidin-2-one sample in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0°C.

  • Slowly add a slight molar excess of benzoyl chloride.

  • Allow the reaction to proceed for 30-60 minutes.

  • Quench the reaction with a mild aqueous base (e.g., sodium bicarbonate solution).

  • Extract the derivatized product with an organic solvent.

  • Analyze the resulting solution by RP-HPLC, likely with detection at a longer wavelength (e.g., 254 nm) where the benzoyl group absorbs strongly.

Chiral HPLC

If the synthesis of 3-(3-Methylbutyl)piperidin-2-one can result in stereoisomers, a chiral HPLC method will be necessary to separate and quantify them. Chiral separations of piperidinone derivatives have been reported using chiral stationary phases.[1]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., heptane or hexane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and compound.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated.

  • Detection Wavelength: 210 nm or as determined by the UV spectrum of the compound.

Method Comparison

The choice of analytical method will depend on the specific requirements of the analysis.

Parameter RP-HPLC GC-MS HPLC with Derivatization Chiral HPLC
Principle Chromatographic separation based on polarity.Separation based on boiling point and polarity, with mass-based detection.Chemical modification to enhance detection followed by HPLC.Separation of stereoisomers based on differential interaction with a chiral stationary phase.
Selectivity Good for isomers and impurities with different polarities.Excellent, with mass spectral data for peak identification.High, as only compounds with the target functional group will react.Specifically designed for the separation of enantiomers and diastereomers.
Sensitivity Moderate, limited by the weak UV absorbance of the analyte.High, especially in selected ion monitoring (SIM) mode.High, due to the introduction of a strong chromophore or fluorophore.Similar to RP-HPLC, dependent on the detector.
Sample Preparation Simple dissolution in a suitable solvent.May require solvent exchange to a more volatile solvent.More complex, involving a chemical reaction and workup.Simple dissolution, but method development can be extensive.
Instrumentation Standard HPLC-UV system.GC-MS system required.Standard HPLC-UV system.HPLC system with a specialized chiral column.

Visualizing the Workflow

The following diagrams illustrate the workflows for the primary and alternative analytical methods.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 3-(3-Methylbutyl)piperidin-2-one Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject onto C18 Column Dissolution->Injection Separation Gradient Elution (Water/Acetonitrile) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Peak Area Chromatogram->Quantification

Caption: Workflow for RP-HPLC analysis.

Alternative_Methods_Workflow cluster_gcms GC-MS cluster_deriv HPLC with Derivatization cluster_chiral Chiral HPLC Sample 3-(3-Methylbutyl)piperidin-2-one Sample GCMS_Prep Dissolve in Volatile Solvent Sample->GCMS_Prep Deriv_Reaction React with Derivatizing Agent Sample->Deriv_Reaction Chiral_Prep Dissolve in Mobile Phase Sample->Chiral_Prep GCMS_Analysis Inject into GC-MS GCMS_Prep->GCMS_Analysis Deriv_HPLC Analyze by HPLC-UV Deriv_Reaction->Deriv_HPLC Chiral_Analysis Inject onto Chiral Column Chiral_Prep->Chiral_Analysis

Caption: Workflows for alternative analytical methods.

Conclusion

The analysis of 3-(3-Methylbutyl)piperidin-2-one can be effectively achieved using a standard RP-HPLC method with UV detection. This approach offers a good balance of simplicity, robustness, and selectivity for routine analysis. However, for applications requiring higher sensitivity or structural confirmation, GC-MS is a superior alternative. In cases where low-level impurities need to be quantified, derivatization to enhance UV response may be necessary. Finally, if stereoisomeric purity is a concern, the development of a chiral HPLC method is essential. The selection of the most appropriate technique will ultimately be dictated by the specific analytical goals, available instrumentation, and the nature of the sample matrix.

References

  • Wang, L., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A (Applied Physics & Engineering), 17(2), 163-170. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]

  • Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. Available at: [Link]

  • Science.gov. (n.d.). hplc retention times: Topics. Available at: [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Jones, S. P., et al. (2022). Supporting Information for: Sc-C-C... The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2022). (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Available at: [Link]

  • Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Yasodha, T., et al. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Acta Scientific Biotechnology, 2(8), 22-26. Available at: [Link]

  • Sârbu, C., & David, I. G. (2016). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revista de Chimie, 67(11), 2320-2325. Available at: [Link]

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Comparative

A Comparative Guide to the Infrared Spectrum of 3-(3-Methylbutyl)piperidin-2-one

Introduction 3-(3-Methylbutyl)piperidin-2-one is a substituted δ-lactam, a structural motif of interest in medicinal chemistry and organic synthesis. The precise and unambiguous characterization of such molecules is para...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Methylbutyl)piperidin-2-one is a substituted δ-lactam, a structural motif of interest in medicinal chemistry and organic synthesis. The precise and unambiguous characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding molecular structure. Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 3-(3-Methylbutyl)piperidin-2-one. As no direct experimental spectrum is widely published, this analysis is built from first principles and supported by extensive spectral data from analogous structures. We will dissect the contributions of the δ-lactam core and the alkyl substituent, compare its predicted spectrum with that of key reference compounds, and provide a validated experimental protocol for data acquisition.

Part 1: Predicted Infrared Spectrum of 3-(3-Methylbutyl)piperidin-2-one

The structure of 3-(3-Methylbutyl)piperidin-2-one combines a six-membered secondary cyclic amide (δ-valerolactam) with a C3-position isopentyl (3-methylbutyl) side chain. Its IR spectrum is therefore a composite of the vibrations from these two key components.

The principal vibrational modes and their predicted absorption regions are summarized below.

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3200Strong, BroadN-H StretchHydrogen-bonded secondary amide N-H
2955-2870StrongC-H StretchAsymmetric & symmetric stretching of CH₃ and CH₂ groups in the alkyl chain and piperidinone ring
~1650Very StrongC=O Stretch (Amide I)Carbonyl stretch of a six-membered lactam (δ-lactam)
~1550Medium-StrongN-H Bend (Amide II)In-plane N-H bending coupled with C-N stretching
~1465MediumC-H BendCH₂ scissoring in the ring and alkyl chain
~1385 & ~1365Weak-MediumC-H BendGem-dimethyl (isopropyl) group split bending from the 3-methylbutyl side chain
~1250MediumC-N StretchAmide C-N stretching vibration

Detailed Analysis of Key Peaks:

  • N-H Stretching (~3200 cm⁻¹): In the solid state (e.g., a KBr pellet), the N-H group of the secondary amide will participate in intermolecular hydrogen bonding. This typically results in a single, strong, and broad absorption band around 3200 cm⁻¹. In dilute solution, a sharper, "free" N-H band might appear at a higher frequency (~3400 cm⁻¹).[1]

  • C-H Stretching (2955-2870 cm⁻¹): This region will be dominated by strong absorptions from the numerous C-H bonds in the 3-methylbutyl group and the piperidinone ring. We expect to see multiple overlapping peaks corresponding to the asymmetric and symmetric stretching modes of methyl (CH₃) and methylene (CH₂) groups.[2][3]

  • Amide I Band (C=O Stretch, ~1650 cm⁻¹): This is typically the most intense and one of the most diagnostic peaks in the spectrum. For an unstrained, six-membered cyclic amide (δ-lactam), the carbonyl stretching frequency appears around 1650 cm⁻¹.[4][5] This is a lower frequency compared to acyclic secondary amides due to the enforced s-cis conformation of the amide bond within the ring.

  • Amide II Band (N-H Bend, ~1550 cm⁻¹): This band arises from a coupled vibration involving N-H in-plane bending and C-N stretching. It is characteristic of secondary amides and is expected to be of medium-to-strong intensity.

  • Alkyl C-H Bending (~1465 cm⁻¹, ~1385 cm⁻¹, ~1365 cm⁻¹): The scissoring vibration of the CH₂ groups will appear around 1465 cm⁻¹. A key diagnostic feature for the 3-methylbutyl side chain is the characteristic split of the methyl symmetric bending mode due to the gem-dimethyl (isopropyl) terminus. This should result in two weak-to-medium bands of similar intensity at approximately 1385 cm⁻¹ and 1365 cm⁻¹.

Part 2: Comparative Spectral Analysis

To contextualize the predicted spectrum, it is instructive to compare it with the spectra of structurally related molecules. This comparison highlights how subtle changes in molecular structure, such as ring size or the presence of substituents, manifest in the IR spectrum.

CompoundKey DifferenceEffect on C=O (Amide I) PeakEffect on C-H Region
3-(3-Methylbutyl)piperidin-2-one (Target Molecule)~1650 cm⁻¹ (baseline)Strong, complex C-H stretches (2955-2870 cm⁻¹), characteristic gem-dimethyl bend (~1385/1365 cm⁻¹)
Piperidin-2-one (δ-Valerolactam) Unsubstituted Parent Lactam~1650 cm⁻¹ (no significant shift expected)Simpler C-H stretching region, absence of gem-dimethyl bending peaks[6]
γ-Butyrolactam (2-Pyrrolidinone) Smaller Ring Size (5-membered)~1700 cm⁻¹ (shifted to higher frequency due to increased ring strain)Simpler C-H stretching region
δ-Valerolactone Ester instead of Amide~1735 cm⁻¹ (shifted to significantly higher frequency; ester C=O is less polarized)Absence of N-H and Amide II bands[7][8][9]

The most critical comparison is with the parent piperidin-2-one . The position of the Amide I and Amide II bands is expected to be nearly identical, as the alkyl group at the C3 position has a negligible electronic effect on the amide bond. The primary difference will be the increased complexity and intensity in the C-H stretching and bending regions, particularly the appearance of the gem-dimethyl doublet, which confirms the presence of the 3-methylbutyl substituent.

Comparing it to a five-membered lactam (γ-butyrolactam ) demonstrates the well-established principle that decreasing the ring size of cyclic carbonyl compounds increases the absorption frequency due to greater ring strain.[4][5] Finally, comparison with the analogous ester, δ-valerolactone , highlights the fundamental difference between amide and ester carbonyl absorptions, with the latter appearing at a much higher wavenumber.[7][8][9]

Part 3: Visualization of Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the functional groups within 3-(3-Methylbutyl)piperidin-2-one and their corresponding vibrational regions in the infrared spectrum.

Caption: Correlation map between the functional groups of 3-(3-Methylbutyl)piperidin-2-one and their IR absorptions.

Part 4: Experimental Protocol: Solid-State IR Spectrum via KBr Pellet Method

This protocol describes a self-validating method for obtaining a high-quality infrared spectrum of a solid sample like 3-(3-Methylbutyl)piperidin-2-one.

Objective: To prepare a transparent potassium bromide (KBr) pellet containing a fine dispersion of the sample for analysis by transmission FTIR spectroscopy.

Materials:

  • 3-(3-Methylbutyl)piperidin-2-one (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet die assembly

  • Hydraulic press (capable of 8-10 tons)

  • Vacuum pump (optional, but recommended)

  • FTIR Spectrometer

Methodology:

  • Preparation and Drying:

    • Causality: Moisture is the most common contaminant in IR spectroscopy, appearing as a broad absorption around 3400 cm⁻¹ and a medium bend near 1640 cm⁻¹, potentially obscuring the N-H and C=O signals.[10]

    • Place a small amount of KBr powder in an oven at ~110°C for at least 2 hours to remove adsorbed water. Store in a desiccator until use. Ensure the mortar, pestle, and die assembly are scrupulously clean and dry.

  • Sample Weighing and Mixing:

    • Causality: The correct concentration (0.5-1.0% sample in KBr) is crucial. Too much sample leads to total absorption (flat-topped peaks), while too little results in a weak, noisy spectrum.[11][12]

    • On an analytical balance, weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr.

  • Grinding:

    • Causality: The particle size of the sample must be smaller than the wavelength of the IR radiation to prevent scattering, which causes distorted peak shapes and a sloping baseline.[12]

    • Add a small amount of the KBr to the agate mortar first and grind gently to coat the surface. Add the sample, followed by the remaining KBr. Grind the mixture with the pestle for 2-3 minutes until it becomes a homogenous, fine, flour-like powder. Work quickly to minimize moisture absorption from the atmosphere.[13]

  • Die Loading and Pressing:

    • Assemble the pellet die. Transfer the powder mixture into the die barrel, ensuring an even distribution.

    • Place the die into the hydraulic press. If available, connect a vacuum line to the die and evacuate for 1-2 minutes to remove trapped air, which can cause opaque pellets.[11][14]

    • Slowly apply pressure, increasing to 8-10 tons. Hold the pressure for 2-3 minutes.

    • Causality: The high pressure causes the KBr to undergo plastic deformation, flowing around the sample particles to form a solid, transparent matrix.[11]

    • Slowly and carefully release the pressure.

  • Spectrum Acquisition:

    • Disassemble the die and carefully remove the transparent or translucent KBr pellet.

    • Place the pellet in the spectrometer's sample holder.

    • First, collect a background spectrum with an empty sample compartment or a pure KBr pellet.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The infrared spectrum of 3-(3-Methylbutyl)piperidin-2-one is defined by a set of highly characteristic absorption bands. The δ-lactam core is identified by a very strong Amide I (C=O) band near 1650 cm⁻¹ and a prominent, hydrogen-bonded N-H stretch around 3200 cm⁻¹. The presence and specific structure of the 3-methylbutyl substituent are unequivocally confirmed by the strong aliphatic C-H stretching bands below 3000 cm⁻¹ and, most diagnostically, by the split C-H bending vibration around 1385/1365 cm⁻¹ characteristic of a gem-dimethyl group. By comparing these features to parent structures like piperidin-2-one and other cyclic amides, a confident structural assignment can be made, demonstrating the power of IR spectroscopy as a cornerstone of molecular characterization.

References

  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation. Available at: [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Available at: [Link]

  • Shimadzu Corporation. KBr Pellet Method. Available at: [Link]

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • Canadian Science Publishing. THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Available at: [Link]

  • Mansour, H. IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • MDPI. (2025, January 6). The Effect of Alkyl Substituents on the Formation and Structure of Homochiral (R,R)-[R2Ga(µ-OCH(Me)CO2R′)]2 Species. Available at: [Link]

  • Kirsch, J. L., et al. Infrared Spectroscopic Studies of C60 and C70 Nanoparticle Interactions with δ-Valerolactam. Indiana University Indianapolis. Available at: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • PubChem. 3-Methylpiperidin-2-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. delta-Valerolactone. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Selected regions of IR spectra of ϵ‐caprolactone (red), δ‐valerolactone (green).... Available at: [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. FTIR study of five complex ?-lactam molecules. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • ResearchGate. A & B. Comparative FT-IR-spectra of compound 2 and 3 with parent.... Available at: [Link]

  • PubMed. The effect of alkyl substituion in drugs. 23. The effect of alkyl substitution on the activity pattern of diphenhydramine: IR and NMR spectral data. Available at: [Link]

  • The features of IR spectrum. Available at: [Link]

  • Society for Applied Spectroscopy. Spectra–Structure Correlations in the Near-infrared. Available at: [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

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Validation

A Comparative Guide to Validating the Purity of 3-(3-Methylbutyl)piperidin-2-one Samples

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of three orthogonal analytical techniques for valid...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three orthogonal analytical techniques for validating the purity of 3-(3-Methylbutyl)piperidin-2-one samples: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower researchers to make informed decisions for their specific analytical needs.

The Synthetic Landscape and Potential Impurities

A common synthetic route to 3-(3-Methylbutyl)piperidin-2-one involves the alkylation of a piperidin-2-one precursor at the C3 position.[1] This process, while effective, can introduce a variety of impurities that must be identified and quantified.

Potential Impurities in 3-(3-Methylbutyl)piperidin-2-one Synthesis:

  • Unreacted Starting Materials: Residual piperidin-2-one and the alkylating agent (e.g., 1-bromo-3-methylbutane).

  • Diastereomers: If the synthesis is not stereospecific, a mixture of diastereomers of the final product can be formed.

  • Over-alkylation Products: The piperidine nitrogen can also be alkylated, leading to the formation of N-alkylated byproducts.[2][3]

  • Solvent and Reagent Residues: Trace amounts of solvents and reagents used in the synthesis and purification steps.

  • Degradation Products: The lactam ring is susceptible to hydrolysis under certain conditions, leading to the corresponding amino acid.[4][5]

The choice of analytical technique must be capable of resolving and quantifying these potential impurities with high sensitivity and specificity.

Comparative Analysis of Purity Validation Techniques

The selection of an appropriate analytical method hinges on a variety of factors, including the nature of the analyte and potential impurities, the required level of accuracy and precision, and the intended purpose of the analysis. Below is a comparative overview of HPLC, GC-MS, and qNMR for the purity assessment of 3-(3-Methylbutyl)piperidin-2-one.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique in pharmaceutical analysis, renowned for its high resolving power and sensitivity, making it ideal for separating complex mixtures.[6][7][8][9]

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 3-(3-Methylbutyl)piperidin-2-one, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) is the method of choice.

Strengths:

  • High Resolution: Capable of separating closely related compounds, including diastereomers.[10][11]

  • High Sensitivity: Can detect impurities at very low levels (typically down to 0.01%).[7]

  • Versatility: A wide range of stationary and mobile phases allows for method optimization for various analytes.

  • Quantitative Accuracy: With proper validation, HPLC provides highly accurate and precise quantitative results.

Limitations:

  • Requires a Chromophore: For UV detection, the analyte and impurities must possess a UV-absorbing chromophore. 3-(3-Methylbutyl)piperidin-2-one has a weak chromophore (the amide bond), which may limit sensitivity.

  • Reference Standards Required: Accurate quantification of impurities typically requires certified reference standards for each impurity.

  • Relative Purity: HPLC typically provides a relative purity assessment based on the area percentage of the main peak, which may not account for non-UV active impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8] For non-volatile compounds like 3-(3-Methylbutyl)piperidin-2-one, derivatization is often necessary to increase volatility.

Principle: GC separates compounds based on their boiling points and interactions with a stationary phase in a gaseous mobile phase. The separated compounds are then detected and identified by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern.

Strengths:

  • High Sensitivity and Specificity: The mass spectrometer provides definitive identification of compounds, even at trace levels.

  • Excellent for Volatile Impurities: Ideal for detecting and quantifying residual solvents and other volatile byproducts.

  • Structural Information: The mass spectrum provides valuable structural information for unknown impurity identification.

Limitations:

  • Volatility Requirement: Not suitable for non-volatile or thermally labile compounds without derivatization, which can add complexity and potential for side reactions.

  • Matrix Effects: The sample matrix can sometimes interfere with the analysis.

  • Lower Throughput: GC-MS analysis can be more time-consuming than HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[5][12][13][14][15]

Principle: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Strengths:

  • Absolute Quantification: Provides a direct measure of the mass fraction of the analyte, offering a more accurate purity assessment than relative methods.

  • No Analyte-Specific Reference Standard Needed: A single certified internal standard can be used to quantify any analyte.

  • Structural Confirmation: The NMR spectrum simultaneously confirms the structure of the main component and allows for the identification and quantification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods, with a higher limit of quantification.

  • Signal Overlap: Severe peak overlap between the analyte and impurities can complicate quantification.

  • Requires High-Field NMR: Access to a high-field NMR spectrometer is necessary for optimal resolution and sensitivity.

Quantitative Data Summary

The following table provides a hypothetical comparison of the performance characteristics of HPLC, GC-MS, and qNMR for the analysis of 3-(3-Methylbutyl)piperidin-2-one. These values are representative and may vary depending on the specific instrumentation and method parameters.

Parameter HPLC-UV GC-MS (with derivatization) qNMR (500 MHz)
Limit of Detection (LOD) 0.01%0.001%0.1%
Limit of Quantitation (LOQ) 0.03%0.005%0.3%
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Analysis Time per Sample 15-30 min30-60 min10-20 min
Purity Assessment RelativeRelative/Absolute (with standards)Absolute

Experimental Protocols

The following are detailed, step-by-step methodologies for the purity validation of 3-(3-Methylbutyl)piperidin-2-one using HPLC, GC-MS, and qNMR.

HPLC Method for Purity Determination

HPLC_Workflow

Caption: HPLC analysis workflow for purity determination.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of 3-(3-Methylbutyl)piperidin-2-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by the area normalization method.

GC-MS Method for Impurity Profiling

GCMS_Workflow

Caption: GC-MS analysis workflow for impurity profiling.

Instrumentation:

  • GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic and MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Procedure:

  • Sample Preparation and Derivatization: Accurately weigh about 1 mg of the sample into a vial. Add 1 mL of dichloromethane and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

qNMR Method for Absolute Purity Determination

qNMR_Workflow

Caption: qNMR analysis workflow for absolute purity determination.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) with a suitable probe.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl3).

  • Internal Standard: Maleic acid or another suitable certified reference material with non-overlapping signals.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (D1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or as required to achieve adequate signal-to-noise.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 3-(3-Methylbutyl)piperidin-2-one sample and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent and transfer to an NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum using the optimized parameters.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the absolute purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Method Validation and Forced Degradation Studies

To ensure that the chosen analytical method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced degradation studies are a critical component of method validation for stability-indicating methods.[4][5][17][18][19][20] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.

Forced Degradation Protocol for 3-(3-Methylbutyl)piperidin-2-one:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed by the chosen analytical method to demonstrate that the method can separate the main peak from all degradation products, thus proving its stability-indicating capability.

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

Each of the discussed analytical techniques offers unique advantages for the purity validation of 3-(3-Methylbutyl)piperidin-2-one. While HPLC provides excellent resolution for separating impurities, and GC-MS offers unparalleled sensitivity for volatile compounds and structural elucidation, qNMR stands out as a primary method for providing an absolute and direct measure of purity.

For a comprehensive and robust purity assessment, an orthogonal approach utilizing a combination of these techniques is highly recommended. For instance, HPLC can be used for routine quality control and the detection of non-volatile impurities, GC-MS for residual solvent analysis and the identification of unknown volatile impurities, and qNMR for the definitive determination of absolute purity and the certification of reference standards. By understanding the strengths and limitations of each method and applying them judiciously, researchers can ensure the highest level of confidence in the purity of their 3-(3-Methylbutyl)piperidin-2-one samples, thereby safeguarding the integrity of their research and development efforts.

References

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (URL: [Link])

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. (URL: [Link])

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. (URL: [Link])

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. (URL: [Link])

  • Purity by Absolute qNMR Instructions. (URL: [Link])

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. (URL: [Link])

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (URL: [Link])

  • IMPURITY PROFILING OF PHARMACEUTICALS. (URL: [Link])

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. (URL: [Link])

  • Quantitative NMR Spectroscopy. (URL: [Link])

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. (URL: [Link])

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (URL: [Link])

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (URL: [Link])

  • Stimuli Article (qNMR). US Pharmacopeia (USP). (URL: [Link])

  • A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (URL: [Link])

  • Reversed-phase HPLC separation of the diastereomers of compound... ResearchGate. (URL: [Link])

  • Separation of 4-Piperidone on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])

  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (URL: [Link])

  • Procedure for N-alkylation of Piperidine? ResearchGate. (URL: [Link])

  • Stereoselective Synthesis of (R)-3-Methylthalidomide by Piperidin-2-one Ring Assembly Approach. PubMed. (URL: [Link])

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. (URL: [Link])

  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. (URL: [Link])

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. (URL: [Link])

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. (URL: [Link])

  • Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. (URL: [Link])

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. (URL: [Link])

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. PMC. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. (URL: [Link])

  • Lactam - Wikipedia. (URL: [Link])

  • Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. (URL: [Link])

  • δ-Lactam synthesis. Organic Chemistry Portal. (URL: [Link])

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. (URL: [Link])

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Comparative

A Comparative Guide to the Reactivity of 3-(3-Methylbutyl)piperidin-2-one and Pyrrolidinones for the Research Scientist

For researchers, scientists, and professionals in drug development, the selection of appropriate scaffolds and building blocks is a critical decision that profoundly influences the trajectory of a research program. The n...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate scaffolds and building blocks is a critical decision that profoundly influences the trajectory of a research program. The nuanced differences in reactivity between structurally similar heterocyples can have significant implications for synthesis, stability, and biological activity. This guide provides an in-depth, objective comparison of the chemical reactivity of 3-(3-methylbutyl)piperidin-2-one, a substituted δ-lactam, and the class of γ-lactams known as pyrrolidinones. By delving into the structural and electronic factors that govern their reactivity, and providing supporting experimental data and protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Structural and Electronic Considerations: A Tale of Two Rings

The fundamental difference in reactivity between 3-(3-methylbutyl)piperidin-2-one and pyrrolidinones stems from their core structures: a six-membered ring versus a five-membered ring. This seemingly subtle variation has a cascade of effects on bond angles, ring strain, and amide resonance, all of which dictate the chemical behavior of these lactams.

Pyrrolidin-2-ones, as five-membered rings, exhibit greater ring strain compared to the relatively strain-free six-membered piperidin-2-one ring. This increased strain in the γ-lactam makes the amide bond more susceptible to cleavage. In contrast, the six-membered ring of piperidin-2-one can adopt a more relaxed chair conformation, which reduces angle and eclipsing strain.

Furthermore, the planarity of the amide bond, which is crucial for resonance stabilization, is more compromised in the five-membered ring. The endocyclic bond angles in a planar five-membered ring are closer to the ideal 108° of an sp³-hybridized carbon, but this forces the exocyclic angles to deviate from the ideal 120° of an sp²-hybridized carbonyl carbon and nitrogen. This geometric constraint can reduce the orbital overlap necessary for efficient amide resonance, rendering the carbonyl carbon more electrophilic and the nitrogen lone pair more available for reactions.

The 3-(3-methylbutyl) substituent on the piperidin-2-one ring primarily introduces a steric factor. This bulky alkyl group can hinder the approach of reagents to the adjacent carbonyl group and the nitrogen atom, potentially slowing down reaction rates compared to unsubstituted piperidin-2-one or less substituted pyrrolidinones.

Comparative Reactivity in Key Transformations

The structural and electronic differences outlined above manifest in distinct reactivity patterns in various chemical transformations.

Hydrolysis: A Direct Comparison

The susceptibility of the lactam ring to hydrolysis is a critical parameter, especially in the context of drug stability and metabolism. A direct comparative study on the hydrolysis of γ-butyrolactam (the parent pyrrolidinone) and δ-valerolactam (the parent piperidin-2-one) revealed that the six-membered δ-lactam hydrolyzes faster than the five-membered γ-lactam. This might seem counterintuitive if one only considers ring strain. However, the greater resonance stabilization of the amide bond in the less-strained five-membered ring makes its carbonyl group less susceptible to nucleophilic attack by water or hydroxide ions.

Table 1: Comparative Data on Lactam Properties

PropertyPyrrolidin-2-one3-(3-Methylbutyl)piperidin-2-one (estimated)
Ring Size5-membered6-membered
Ring StrainHigherLower
Parent Amine pKaPyrrolidine: ~11.33-Methylpiperidine: Slightly > 11.2
Susceptibility to HydrolysisLowerHigher
N-Alkylation: A Play of Nucleophilicity and Sterics

N-alkylation is a common reaction for modifying the properties of lactams. The rate of this reaction is influenced by the nucleophilicity of the lactam nitrogen and steric hindrance around it. The basicity of the parent amines, pyrrolidine and piperidine, can serve as a proxy for the nucleophilicity of the corresponding lactams. Pyrrolidine is slightly more basic than piperidine (pKa of conjugate acids are ~11.3 and ~11.2, respectively).[1] This suggests that the nitrogen in a pyrrolidinone might be slightly more nucleophilic than in a piperidin-2-one.

However, the 3-(3-methylbutyl) group in our target piperidinone introduces significant steric bulk near the nitrogen atom. This steric hindrance is expected to play a dominant role, potentially making the N-alkylation of 3-(3-methylbutyl)piperidin-2-one slower than that of a less substituted pyrrolidinone.

Reduction of the Carbonyl Group

The reduction of the lactam carbonyl to a methylene group is a key transformation for the synthesis of cyclic amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Given the slightly higher electrophilicity of the carbonyl carbon in pyrrolidinones due to reduced amide resonance, it can be inferred that they might be reduced more readily than piperidin-2-ones under similar conditions. However, the steric hindrance from the 3-(3-methylbutyl) group in the piperidin-2-one could also influence the approach of the hydride reagent.

Electrophilic Attack at the α-Carbon

The α-carbon to the carbonyl group in lactams can undergo electrophilic substitution via an enolate intermediate. The acidity of the α-protons is a key factor here. The electron-withdrawing effect of the carbonyl group makes these protons acidic enough to be removed by a strong base. The relative acidity of the α-protons in pyrrolidinones versus 3-substituted piperidin-2-ones is not well-documented in a comparative context. However, the stereoelectronic environment of the α-protons in the five- and six-membered rings will differ, which could lead to differences in kinetic and thermodynamic acidity.

Experimental Protocols

The following protocols are representative examples of key transformations for both classes of lactams, drawn from the scientific literature.

Protocol 1: Synthesis of 3-Phenylpyrrolidin-2-one (a substituted pyrrolidinone)[2]

This protocol describes the synthesis of a 3-substituted pyrrolidin-2-one starting from an ester, which is a common strategy.

Step 1: α-Alkylation of Methyl Phenylacetate

  • To a solution of lithium hexamethyldisilazide (LHMDS) in THF at -78 °C under an inert atmosphere, add a solution of methyl phenylacetate in THF.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 2-azidoethyl trifluoromethanesulfonate in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude azido ester.

Step 2: Azide Reduction and Cyclization

  • Dissolve the crude azido ester in methanol.

  • Subject the solution to hydrogenation in the presence of a palladium on carbon catalyst. This can be performed in a batch reactor or a continuous flow system.

  • After complete reduction of the azide to an amine (monitored by TLC or LC-MS), the solvent is removed.

  • The resulting amino ester is heated to induce cyclization to the lactam.

  • Purify the final product, 3-phenylpyrrolidin-2-one, by column chromatography.

Protocol 2: Asymmetric Synthesis of N-protected 3-Methylpiperidin-2-one[3]

This protocol details the synthesis of a chiral 3-substituted piperidin-2-one.

Step 1: Alkylation of N-protected Piperidin-2-one

  • To a solution of (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidin-2-one in anhydrous THF at -78 °C, add s-BuLi (1.5 equivalents) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add methyl iodide and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the desired 3-methyl-substituted piperidin-2-one.

Visualizing the Chemical Logic

The following diagrams illustrate the key structural differences and a representative reaction mechanism.

G cluster_0 Structural Comparison Pyrrolidinone Pyrrolidinone Ring Strain Ring Strain Pyrrolidinone->Ring Strain Higher Amide Resonance Amide Resonance Pyrrolidinone->Amide Resonance Less Stable Piperidin-2-one Piperidin-2-one Piperidin-2-one->Ring Strain Lower Piperidin-2-one->Amide Resonance More Stable Steric Hindrance Steric Hindrance 3-(3-Methylbutyl)piperidin-2-one 3-(3-Methylbutyl)piperidin-2-one 3-(3-Methylbutyl)piperidin-2-one->Steric Hindrance Significant

Caption: Key factors influencing the reactivity of pyrrolidinones and piperidin-2-ones.

G Lactam N-H C=O N-AlkylatedLactam N-R C=O Lactam->N-AlkylatedLactam N-Alkylation Base Base Base->Lactam:n AlkylHalide R-X AlkylHalide->Lactam:n Salt Base-H+ X- N-AlkylatedLactam->Salt

Caption: General workflow for the N-alkylation of a lactam.

Conclusion

The choice between these two scaffolds will ultimately depend on the specific synthetic goals and the desired properties of the target molecule. For applications requiring greater stability towards hydrolysis, a pyrrolidinone might be advantageous. However, if steric control of subsequent reactions is desired, the substituted piperidin-2-one offers a handle for directing reactivity. This guide provides a foundational understanding to aid researchers in navigating these choices and designing more efficient and effective synthetic strategies.

References

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  • Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023). Nature Communications. [Link]

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